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2-(3-Chloro-4-fluorophenyl)propanoic acid Documentation Hub

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  • Product: 2-(3-Chloro-4-fluorophenyl)propanoic acid
  • CAS: 1368552-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chloro-4-fluorophenyl)propanoic Acid

Introduction 2-(3-Chloro-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structural complexity, featuring a chiral center and a substituted phenyl ring with both chlorine and fluorine atoms,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Chloro-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structural complexity, featuring a chiral center and a substituted phenyl ring with both chlorine and fluorine atoms, makes it a molecule of significant interest in medicinal chemistry and drug development. The interplay of these functional groups dictates its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on the experimental methodologies used for their determination. The rationale behind each experimental choice is discussed to provide a deeper understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

  • Molecular Formula: C₉H₈ClFO₂

  • Molecular Weight: 202.61 g/mol

  • SMILES: CC(C(=O)O)c1cc(Cl)c(F)cc1

  • InChI: InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13)

  • InChIKey: WQCTVPRDXUKRPI-UHFFFAOYSA-N

The structure reveals a propanoic acid moiety attached to a 3-chloro-4-fluorophenyl ring at the second carbon, which is a stereocenter. The presence of electron-withdrawing halogen substituents on the aromatic ring is expected to influence the acidity of the carboxylic acid group and the overall lipophilicity of the molecule.

Physicochemical Properties: A Tabulated Summary

PropertyValue/RangeMethod of Determination
Melting Point 55-64 °C (estimated based on isomers)Differential Scanning Calorimetry (DSC) or Mel-Temp Apparatus
Boiling Point > 300 °C (decomposes)Ebulliometry (predicted)
Solubility - Insoluble in water- Soluble in NaOH (aq)- Soluble in NaHCO₃ (aq)- Soluble in DMSO and other polar organic solventsVisual assessment in various solvents
pKa ~4.0 - 4.5 (estimated)Potentiometric Titration
LogP (XlogP) 2.7 (predicted)Computational (e.g., XlogP3)

Experimental Methodologies and Scientific Rationale

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid, a sharp melting point range (typically < 2 °C) is indicative of high purity.

  • Sample Preparation: A small amount of the crystalline 2-(3-Chloro-4-fluorophenyl)propanoic acid is finely ground to a powder. This ensures uniform heat distribution.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.

  • Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point to ensure accuracy.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

  • Causality: The presence of impurities disrupts the crystal lattice of a solid, leading to a depression and broadening of the melting point range. Therefore, this simple experiment provides crucial information about the sample's purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample to Fine Powder Pack Pack into Capillary Tube Grind->Pack Place Place in Mel-Temp Pack->Place Heat Heat at Controlled Rate Place->Heat Observe Observe Melting Range (T1-T2) Heat->Observe Purity Assess Purity Observe->Purity Interpret

Solubility Profiling

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. A qualitative solubility profile is established to understand its behavior in various aqueous and organic media.

  • Water Solubility: To a test tube containing ~1-2 mg of the compound, add 1 mL of deionized water. Vortex and visually inspect for dissolution. The insolubility of this compound in water is expected due to the hydrophobic aromatic ring and the relatively long carbon chain.

  • Aqueous Base Solubility:

    • To a test tube containing ~1-2 mg of the compound, add 1 mL of 5% aqueous sodium hydroxide (NaOH). Carboxylic acids readily react with strong bases to form soluble carboxylate salts.

    • To a separate test tube containing ~1-2 mg of the compound, add 1 mL of 5% aqueous sodium bicarbonate (NaHCO₃). The reaction with a weak base like bicarbonate, often evidenced by effervescence (CO₂ evolution), is a characteristic test for carboxylic acids.

  • Organic Solvent Solubility: Test the solubility in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.

  • Expertise & Trustworthiness: This series of tests not only establishes a solubility profile but also serves as a preliminary confirmation of the carboxylic acid functionality. The differential solubility in bases of varying strengths can provide initial insights into the compound's acidity.

SolubilityLogic cluster_aqueous Aqueous Solubility cluster_organic Organic Solubility Start 2-(3-Chloro-4-fluorophenyl)propanoic acid Water Water Start->Water Test NaOH 5% NaOH Start->NaOH Test NaHCO3 5% NaHCO3 Start->NaHCO3 Test DMSO DMSO Start->DMSO Test Methanol Methanol Start->Methanol Test Insoluble Insoluble Water->Insoluble Soluble Soluble (Salt Formation) NaOH->Soluble NaHCO3->Soluble Soluble_Organic Soluble DMSO->Soluble_Organic Soluble Methanol->Soluble_Organic Soluble

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the acidity of a compound. For a drug molecule, the pKa dictates its ionization state at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Sample Preparation: A known concentration of 2-(3-Chloro-4-fluorophenyl)propanoic acid (e.g., 0.01 M) is prepared in a suitable solvent system, often a co-solvent mixture like water-methanol to ensure solubility.

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa. The equivalence point can be accurately determined from the first or second derivative of the titration curve.

  • Authoritative Grounding: This method is a gold standard for pKa determination due to its accuracy and direct measurement of the equilibrium between the acidic and conjugate base forms of the molecule.[1][2][3][4]

pKaTitration cluster_setup Experimental Setup cluster_process Titration Process cluster_analysis Data Analysis Prepare Prepare Acid Solution Add Incremental Addition of NaOH Prepare->Add Calibrate Calibrate pH Electrode Record Record pH vs. Volume Calibrate->Record Titrator Setup Titrator with NaOH Titrator->Add Add->Record Plot Plot Titration Curve Record->Plot HalfEquiv Determine Half-Equivalence Point Plot->HalfEquiv pKa pKa = pH at Half-Equivalence HalfEquiv->pKa

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • Expected ¹H NMR Resonances:

      • A doublet for the methyl (CH₃) protons.

      • A quartet for the methine (CH) proton, coupled to the methyl protons.

      • A series of multiplets for the three aromatic protons.

      • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

    • Expected ¹³C NMR Resonances:

      • A signal for the methyl carbon.

      • A signal for the methine carbon.

      • Six distinct signals for the aromatic carbons due to the substitution pattern. The carbons directly attached to fluorine will show coupling (C-F coupling).

      • A downfield signal for the carbonyl carbon of the carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

  • Expected FTIR Absorptions:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

    • C-H stretches from the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).

    • C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹).

    • A C-F stretch, typically in the range of 1000-1400 cm⁻¹.

    • A C-Cl stretch, typically in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Expected Mass Spectrum:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.61 g/mol ).

    • The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

    • Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH).

Conclusion

The physicochemical properties of 2-(3-Chloro-4-fluorophenyl)propanoic acid are a direct consequence of its molecular structure. The interplay between the carboxylic acid functional group, the chiral center, and the halogenated aromatic ring defines its behavior in various chemical and biological systems. A thorough understanding and experimental determination of these properties, as outlined in this guide, are fundamental for its potential development as a therapeutic agent. The provided protocols and the rationale behind them offer a robust framework for the characterization of this and other novel chemical entities.

References

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  • Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • Canbay, H. S. (2018). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • Seçilmiş, H., Çubuk Demiralay, E., & Alsancak, G. (2011). Chromatographic Determination of pKa Values of Some Water-Insoluble Arylpropionic Acids and Arylacetic Acids in Acetonitrile + Water Media.
  • Avdeef, A. (2012). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53-79.
  • Yıldız, G., & Çelebi, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
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  • ResearchGate. (n.d.).
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Pure. (2013, January 1). Development of methods for the determination of pKa values | Analytical Chemistry Insights.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(4-Fluorophenyl)propionic acid.
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  • SpectraBase. (n.d.). Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo- - Optional[Vapor Phase IR] - Spectrum.
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Sources

Exploratory

An In-depth Technical Guide to 2-(3-Chloro-4-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(3-chloro-4-fluorophenyl)propanoic acid, a halogenated arylpropanoic acid of significan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-chloro-4-fluorophenyl)propanoic acid, a halogenated arylpropanoic acid of significant interest in medicinal chemistry. Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and the unique substitution pattern of this compound suggests potential for nuanced pharmacological activity. This document details plausible synthetic routes, predicted physicochemical and spectroscopic properties, and the anticipated biological context of this molecule. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Introduction: The Significance of Arylpropanoic Acids

Arylpropanoic acids represent a cornerstone of modern pharmacotherapy, with prominent members including ibuprofen and naproxen. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in inflammatory pathways.[1] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, has spurred the development of isoform-selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1]

The subject of this guide, 2-(3-chloro-4-fluorophenyl)propanoic acid, possesses the characteristic 2-arylpropanoic acid scaffold, suggesting it is likely to exhibit anti-inflammatory properties. The presence of both chlorine and fluorine atoms on the phenyl ring is anticipated to modulate its lipophilicity, metabolic stability, and target binding affinity, making it a compelling candidate for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-chloro-4-fluorophenyl)propanoic acid is presented in the table below.

PropertyValueSource
Molecular FormulaC₉H₈ClFO₂[2]
Molecular Weight202.61 g/mol [2]
AppearancePredicted to be a solid at room temperatureInferred
XlogP (Predicted)2.7[2]

Synthetic Strategies

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[3][4][5][6][7] This approach offers a high degree of control and generally proceeds with good yields. The proposed synthetic workflow is depicted below.

Malonic_Ester_Synthesis cluster_0 Step 1: Halogenation cluster_1 Step 2: Alkylation cluster_2 Step 3: Methylation cluster_3 Step 4: Hydrolysis & Decarboxylation 3_chloro_4_fluoro_toluene 3-Chloro-4-fluorotoluene 1_bromomethyl_3_chloro_4_fluoro_benzene 1-(Bromomethyl)-3-chloro-4-fluorobenzene 3_chloro_4_fluoro_toluene->1_bromomethyl_3_chloro_4_fluoro_benzene NBS, AIBN CCl4, reflux alkylated_malonate Diethyl 2-((3-chloro-4-fluorophenyl)methyl)malonate 1_bromomethyl_3_chloro_4_fluoro_benzene->alkylated_malonate NaOEt, EtOH diethyl_malonate Diethyl malonate methylated_malonate Diethyl 2-((3-chloro-4-fluorophenyl)methyl)-2-methylmalonate alkylated_malonate->methylated_malonate NaOEt, EtOH CH3I target_molecule 2-(3-Chloro-4-fluorophenyl)propanoic acid methylated_malonate->target_molecule 1. H3O+, Δ 2. Heat

Caption: Proposed malonic ester synthesis of 2-(3-chloro-4-fluorophenyl)propanoic acid.

Step 1: Synthesis of 1-(Bromomethyl)-3-chloro-4-fluorobenzene

  • To a solution of 3-chloro-4-fluorotoluene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under inert atmosphere until the reaction is complete, monitoring by TLC.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(bromomethyl)-3-chloro-4-fluorobenzene.

Step 2: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)methyl)malonate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After stirring for 30 minutes, add the 1-(bromomethyl)-3-chloro-4-fluorobenzene obtained in the previous step.

  • Reflux the mixture until the starting materials are consumed (monitored by TLC).

  • Cool the reaction, neutralize with dilute acid, and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)methyl)-2-methylmalonate

  • To a fresh solution of sodium ethoxide in ethanol, add the product from Step 2.

  • After formation of the enolate, add methyl iodide and reflux the mixture.

  • Work up the reaction as described in Step 2 to yield the methylated malonic ester.

Step 4: Synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid

  • Hydrolyze the diester from Step 3 using aqueous acid (e.g., H₂SO₄/H₂O) under reflux.

  • Continue heating to effect decarboxylation until gas evolution ceases.

  • Cool the reaction mixture, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude 2-(3-chloro-4-fluorophenyl)propanoic acid.

  • Recrystallize from a suitable solvent system to obtain the pure product.

Route 2: From 3-Chloro-4-fluorobenzaldehyde

An alternative approach begins with the commercially available 3-chloro-4-fluorobenzaldehyde, which can be converted to the target propanoic acid via a multi-step sequence. This route may be advantageous if the starting aldehyde is more readily accessible than the corresponding toluene.

Aldehyde_Route cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation cluster_3 Step 4: α-Methylation cluster_4 Step 5: Hydrolysis aldehyde 3-Chloro-4-fluorobenzaldehyde alcohol (3-Chloro-4-fluorophenyl)methanol aldehyde->alcohol NaBH4, MeOH chloride 1-(Chloromethyl)-3-chloro-4-fluorobenzene alcohol->chloride SOCl2, Pyridine nitrile 2-(3-Chloro-4-fluorophenyl)acetonitrile chloride->nitrile NaCN, DMSO methylated_nitrile 2-(3-Chloro-4-fluorophenyl)propanenitrile nitrile->methylated_nitrile NaH, CH3I, THF target_molecule 2-(3-Chloro-4-fluorophenyl)propanoic acid methylated_nitrile->target_molecule H3O+, Δ

Caption: Proposed synthesis of 2-(3-chloro-4-fluorophenyl)propanoic acid starting from the corresponding benzaldehyde.

Step 1: Synthesis of (3-Chloro-4-fluorophenyl)methanol

  • Dissolve 3-chloro-4-fluorobenzaldehyde in methanol and cool the solution in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature until complete.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent, wash, dry, and concentrate to yield the alcohol.

Step 2: Synthesis of 1-(Chloromethyl)-3-chloro-4-fluorobenzene

  • Dissolve the alcohol from Step 1 in a suitable solvent (e.g., dichloromethane) and add a base such as pyridine.

  • Cool the mixture and add thionyl chloride dropwise.

  • Stir at room temperature until the reaction is complete.

  • Carefully quench with water, separate the organic layer, wash, dry, and concentrate to obtain the chloride.

Step 3: Synthesis of 2-(3-Chloro-4-fluorophenyl)acetonitrile

  • Dissolve the chloride from Step 2 in a polar aprotic solvent like DMSO.

  • Add sodium cyanide and heat the mixture, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic extracts thoroughly, dry, and concentrate to yield the nitrile.

Step 4: Synthesis of 2-(3-Chloro-4-fluorophenyl)propanenitrile

  • Suspend sodium hydride in anhydrous THF under an inert atmosphere.

  • Add the nitrile from Step 3 dropwise and stir until hydrogen evolution ceases.

  • Add methyl iodide and continue stirring until the alkylation is complete.

  • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product, wash, dry, and concentrate.

Step 5: Synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid

  • Reflux the nitrile from Step 4 in a strong aqueous acid (e.g., HCl or H₂SO₄) until the hydrolysis is complete.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Alternatively, extract the product with an organic solvent.

  • Purify the crude product by recrystallization.

Spectroscopic and Analytical Characterization

The structural elucidation of 2-(3-chloro-4-fluorophenyl)propanoic acid relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of structurally similar compounds.

TechniquePredicted Data
¹H NMR Aromatic Protons: Complex multiplets between δ 7.0-7.5 ppm. The fluorine and chlorine substituents will influence the chemical shifts and coupling constants. Methine Proton (-CH): A quartet around δ 3.7 ppm, coupled to the methyl protons. Methyl Protons (-CH₃): A doublet around δ 1.5 ppm, coupled to the methine proton. Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm.
¹³C NMR Carbonyl Carbon (-C=O): A signal in the range of δ 175-185 ppm. Aromatic Carbons: Multiple signals between δ 115-160 ppm, with C-F and C-Cl couplings observable. Methine Carbon (-CH): A signal around δ 40-50 ppm. Methyl Carbon (-CH₃): A signal around δ 15-25 ppm.
Infrared (IR) O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹. C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion (M⁺): A peak at m/z 202, with a characteristic M+2 isotope peak for chlorine at m/z 204 (approximately 1/3 the intensity of the M⁺ peak). Major Fragments: Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 157. Loss of the propanoic acid side chain.

Analytical Methods: The purity and identity of 2-(3-chloro-4-fluorophenyl)propanoic acid can be confirmed using High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column and a UV detector.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed after derivatization of the carboxylic acid to a more volatile ester.[8]

Anticipated Pharmacological Activity

As a member of the arylpropanoic acid class, 2-(3-chloro-4-fluorophenyl)propanoic acid is predicted to function as a non-steroidal anti-inflammatory drug (NSAID).[1] The primary mechanism of action is expected to be the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Molecule 2-(3-Chloro-4-fluorophenyl)propanoic acid Target_Molecule->COX_Enzymes Inhibition

Caption: Proposed mechanism of action via inhibition of COX enzymes.

Further studies would be required to determine the specific inhibitory constants (IC₅₀) for COX-1 and COX-2 to assess its potency and potential for gastrointestinal side effects. The halogen substitution pattern may influence its selectivity profile.

Conclusion

This technical guide has synthesized the available information to provide a detailed overview of 2-(3-chloro-4-fluorophenyl)propanoic acid. Plausible synthetic routes, predicted analytical data, and the likely pharmacological context have been presented to aid researchers in the further investigation of this compound. The unique halogenation of this arylpropanoic acid derivative makes it a promising candidate for the development of novel anti-inflammatory agents with potentially improved therapeutic profiles.

References

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  • Malonic ester synthesis - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository. (2024, April 9). Retrieved March 10, 2026, from [Link]

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  • database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved March 10, 2026, from [Link]

  • IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters: propanoic acid. - PubMed. (2006, November 14). Retrieved March 10, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved March 10, 2026, from [Link]

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364) - NP-MRD. (n.d.). Retrieved March 10, 2026, from [Link]

  • N-(2-Chloro-4-fluorophenyl)-N-methyl-2-phenylpropanoic acid amide - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved March 10, 2026, from [Link]

  • 2-(3-chloro-4-fluorophenyl)propanoic acid - PubChemLite. (n.d.). Retrieved March 10, 2026, from [Link]

  • Malonic Ester Synthesis | OpenOChem Learn. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27). Retrieved March 10, 2026, from [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - ResearchGate. (2026, February 27). Retrieved March 10, 2026, from [Link]

  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 10, 2026, from [Link]

  • The standard 13C NMR spectrum of phenyl propanoate is shown here.... - Pearson. (n.d.). Retrieved March 10, 2026, from [Link]....

  • Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry. (n.d.). Retrieved March 10, 2026, from [Link]

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Foundational

Spectroscopic Characterization of 2-(3-Chloro-4-fluorophenyl)propanoic Acid: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-(3-Chloro-4-fluorophenyl)propanoic acid. In the absence of publicly available experimental spectra for this specific comp...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-(3-Chloro-4-fluorophenyl)propanoic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral characteristics. By analyzing the molecule's structure and drawing comparisons with analogous compounds, we offer a robust predictive framework for researchers, scientists, and professionals in drug development. This guide also outlines standardized methodologies for acquiring such data, ensuring a self-validating approach to experimental design.

Molecular Structure and Predicted Spectroscopic Features

2-(3-Chloro-4-fluorophenyl)propanoic acid (Molecular Formula: C₉H₈ClFO₂) is a halogenated aromatic carboxylic acid.[1] Its structure, presented below, is the foundation for all subsequent spectral predictions. The presence of a chiral center, various aromatic and aliphatic protons, a carboxylic acid moiety, and the distinct electronic effects of the chlorine and fluorine substituents will give rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of 2-(3-Chloro-4-fluorophenyl)propanoic acid.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each nucleus. For accurate predictions, it is crucial to consider the inductive effects of the halogen substituents and the anisotropic effects of the aromatic ring.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring non-equivalent protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[2]
~7.4-7.6Doublet1HAr-HAromatic proton ortho to the chloro group, deshielded by its electron-withdrawing effect.
~7.2-7.4Doublet of doublets1HAr-HAromatic proton between the chloro and propanoic acid groups.
~7.0-7.2Triplet1HAr-HAromatic proton ortho to the fluoro group, showing coupling to the adjacent proton and the fluorine atom.
~3.8Quartet1H-CH(CH₃)-The methine proton is coupled to the three protons of the adjacent methyl group.
~1.5Doublet3H-CH(CH₃)-The methyl protons are coupled to the single methine proton.
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The presence of the electronegative oxygen, chlorine, and fluorine atoms will significantly influence the chemical shifts.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175-180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region.[3]
~155-160 (d, ¹JCF)Ar-C-FThe carbon directly bonded to fluorine will be a doublet due to one-bond C-F coupling and will be significantly deshielded.
~135-140Ar-CQuaternary aromatic carbon attached to the propanoic acid group.
~130-135 (d, ²JCF)Ar-C-ClThe carbon bonded to chlorine will be a doublet due to two-bond C-F coupling.
~125-130Ar-CHAromatic methine carbons.
~115-120 (d, ²JCF)Ar-CHAromatic methine carbon with two-bond C-F coupling.
~45-CH(CH₃)-The aliphatic methine carbon.
~18-CH₃The aliphatic methyl carbon.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe characteristic broad absorption of the hydroxyl group in a carboxylic acid dimer due to hydrogen bonding.[4]
~1700C=O stretchCarboxylic AcidStrong, sharp absorption typical for the carbonyl group of a carboxylic acid.[4]
~1600, ~1475C=C stretchAromatic RingAbsorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring.
~1200-1300C-O stretchCarboxylic AcidStretching vibration of the carbon-oxygen single bond.
~1100-1200C-F stretchAryl-FluorideA strong absorption indicating the presence of the carbon-fluorine bond.
~700-800C-Cl stretchAryl-ChlorideAbsorption corresponding to the carbon-chlorine stretching vibration.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted m/zIonRationale
202/204[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
157/159[M-COOH]⁺Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for carboxylic acids. The isotopic pattern for chlorine will be retained.
129/131[M-CH(CH₃)COOH]⁺Loss of the entire propanoic acid side chain (73 Da).

The predicted collision cross-section values for various adducts of 2-(3-chloro-4-fluorophenyl)propanoic acid have been calculated using CCSbase and are available in PubChem.[1] For example, the predicted CCS for the [M+H]⁺ adduct (m/z 203.02696) is 135.8 Ų.[1]

Methodologies for Spectroscopic Data Acquisition

To obtain high-quality spectroscopic data for 2-(3-Chloro-4-fluorophenyl)propanoic acid, the following experimental protocols are recommended.

NMR Spectroscopy Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) b Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm) a->b c Transfer the solution to a 5 mm NMR tube b->c d Insert the NMR tube into the spectrometer c->d e Lock onto the deuterium signal of the solvent and shim the magnetic field d->e f Acquire ¹H and ¹³C spectra using standard pulse sequences e->f g Apply Fourier transform to the free induction decay (FID) f->g h Phase and baseline correct the spectra g->h i Calibrate the chemical shift scale to the TMS signal h->i j Integrate the ¹H signals i->j

Caption: A generalized workflow for acquiring NMR spectra.

IR Spectroscopy Workflow

G cluster_0 Sample Preparation (ATR) cluster_1 Data Acquisition cluster_2 Data Processing a Place a small amount of the solid sample directly onto the ATR crystal b Apply pressure to ensure good contact between the sample and the crystal a->b c Collect a background spectrum of the empty ATR accessory b->c d Collect the sample spectrum c->d e The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum d->e

Caption: A standard workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry Workflow (Electrospray Ionization)

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) b Infuse the sample solution into the ESI source at a constant flow rate a->b c Optimize source parameters (e.g., capillary voltage, gas flow, temperature) b->c d Acquire the mass spectrum in the desired mass range c->d e Identify the molecular ion peak and any adducts d->e f Analyze the fragmentation pattern to confirm the structure e->f

Caption: A typical workflow for acquiring a mass spectrum using Electrospray Ionization (ESI).

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-(3-Chloro-4-fluorophenyl)propanoic acid, grounded in fundamental spectroscopic principles and comparisons with structurally related molecules. The provided methodologies for data acquisition offer a standardized approach for researchers to experimentally validate these predictions. The unique combination of functional groups and substituents in this molecule is expected to yield a distinct and informative set of spectra that will be invaluable for its unambiguous identification and characterization in various scientific and industrial applications.

References

  • PubChem. (n.d.). 2-(3-chloro-4-fluorophenyl)propanoic acid. Retrieved from [Link]

  • Supporting Information for: Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction. (n.d.). Retrieved from [Link]

  • precisionFDA. (n.d.). 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)-. Retrieved from [Link]

  • Chemsrc. (2025, August 26). CAS#:881190-93-8 | 3-(3-CHLORO-4-FLUOROPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-Chloro-4-fluorophenyl)-N-methyl-2-phenylpropanoic acid amide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid | C18H17FO4. Retrieved from [Link]

  • Radboud Repository. (2024, April 9). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid | C9H9FO2. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid | C11H10FNO2. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Purification of 2-(3-Chloro-4-fluorophenyl)propanoic Acid via Controlled Cooling Crystallization

Introduction and Scientific Rationale The compound 2-(3-Chloro-4-fluorophenyl)propanoic acid is a critical halogenated intermediate sharing a structural scaffold with prominent non-steroidal anti-inflammatory drugs (NSAI...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The compound 2-(3-Chloro-4-fluorophenyl)propanoic acid is a critical halogenated intermediate sharing a structural scaffold with prominent non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and ibuprofen. In pharmaceutical synthesis, the purification of this intermediate is paramount; crude mixtures often contain structurally similar regioisomers (e.g., 2-chloro or 3-fluoro variants) or des-halogenated impurities generated during upstream cross-coupling or electrophilic aromatic substitution steps.

To achieve >99.5% chemical purity, cooling crystallization is the most thermodynamically efficient and scalable approach[1]. Based on thermodynamic modeling of structurally analogous fluorinated phenylpropanoic acids (like flurbiprofen), n-propanol serves as an optimal solvent[2]. It provides a steep solubility curve—ensuring complete dissolution at elevated temperatures (65 °C) and minimal solubility at isolation temperatures (5 °C)—while maintaining a favorable environmental E-factor compared to traditional alkane solvents[3].

Furthermore, phenylpropanoic acid derivatives are notorious for undergoing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," if supersaturation is generated too rapidly[4]. To counteract this, our protocol employs a strictly controlled Metastable Zone Width (MSZW) and a deliberate seeding strategy to bypass the high energy barrier of primary nucleation, ensuring uniform crystal growth and preventing agglomeration[5].

Process Visualization and Logic

The following diagrams illustrate the end-to-end experimental workflow and the thermodynamic logic governing the crystallization process.

Workflow Start Crude 2-(3-Chloro-4-fluorophenyl) propanoic acid Dissolution Step 1: Dissolution (n-Propanol, 65°C) Start->Dissolution HotFiltration Step 2: Hot Filtration (Remove insolubles) Dissolution->HotFiltration Cooling Step 3: Controlled Cooling (0.5°C/min to 5°C) HotFiltration->Cooling Filtration Step 4: Vacuum Filtration & Cold Wash Cooling->Filtration Seeding Seeding (at MSZW limit, ~45°C) Seeding->Cooling Induce Nucleation Drying Step 5: Vacuum Drying (40°C, 24h) Filtration->Drying Validation Analytical Validation (HPLC, DSC, NMR) Drying->Validation

Figure 1: End-to-end cooling crystallization workflow for 2-(3-Chloro-4-fluorophenyl)propanoic acid.

MSZW_Logic Supersaturation Generate Supersaturation (Cooling) MSZW Metastable Zone Width (MSZW) Supersaturation->MSZW Nucleation Primary Nucleation (Seeding at 45°C) MSZW->Nucleation Controlled OilingOut Failure Mode: Oiling Out / Agglomeration MSZW->OilingOut Uncontrolled (Rapid Cooling) Growth Crystal Growth (Controlled Cooling) Nucleation->Growth

Figure 2: Thermodynamic logic governing Metastable Zone Width (MSZW) and nucleation control.

Quantitative Process Parameters

Table 1: Thermodynamic & Process Parameters for Recrystallization
ParameterTarget ValueMechanistic Rationale
Primary Solvent n-Propanol (5-7 volumes)High solubility at 65°C, low at 5°C; favorable E-factor[3].
Dissolution Temp 65 °CEnsures complete thermodynamic dissolution of the crude intermediate[2].
Seeding Temp 45 °COptimal point within the MSZW to induce controlled nucleation[1].
Cooling Profile 0.5 °C/min (Non-linear)Maintains constant supersaturation, preventing LLPS/oiling out[1][4].
Isolation Temp 5 °CMaximizes product yield while keeping related impurities in the mother liquor.

Step-by-Step Experimental Protocol

Step 1: Solvent Preparation and Dissolution
  • Weigh the crude 2-(3-Chloro-4-fluorophenyl)propanoic acid into a jacketed glass reactor equipped with an overhead stirrer.

  • Add 6 volumes (v/w) of HPLC-grade n-propanol[2].

  • Set the jacket temperature to 65 °C and agitate at 250 RPM until complete dissolution is achieved (typically 30–45 minutes).

  • Causality: Complete dissolution is required to erase the thermal history of the crude solid, ensuring that no uncharacterized polymorphs act as premature nucleation sites[6].

Step 2: Hot Filtration
  • Pre-heat a 0.45 µm PTFE filter assembly to 65 °C to prevent premature crystallization in the lines.

  • Pass the hot solution through the filter into a clean, pre-heated receiving crystallizer.

  • Causality: Hot filtration removes mechanical impurities, dust, and insoluble synthetic byproducts. If left in solution, these particles act as heterogeneous nucleation sites, causing the system to crash out of the MSZW uncontrollably[1].

Step 3: Controlled Cooling and Seeding
  • Program the reactor jacket to cool the filtrate from 65 °C to 45 °C at a linear rate of 1.0 °C/min.

  • At 45 °C, the solution enters the metastable zone. Introduce 1.0 wt% of pure 2-(3-Chloro-4-fluorophenyl)propanoic acid seed crystals.

  • Hold the temperature at 45 °C for 30 minutes.

  • Causality: Holding the temperature allows the seed bed to mature and consume the initial supersaturation. This bypasses the high energy barrier of primary nucleation and prevents the system from reaching critical supersaturation where "oiling out" (LLPS) occurs—a known failure mode in phenylpropanoic acid derivatives[4].

  • Resume cooling to 5 °C using a non-linear (cubic) cooling profile (e.g., 0.2 °C/min initially, accelerating to 0.5 °C/min).

  • Causality: A cubic cooling profile matches the rate of supersaturation generation with the increasing surface area of the growing crystals, ensuring uniform crystal habit and preventing solvent entrapment[1].

Step 4: Isolation and Cake Washing
  • Transfer the resulting slurry to a vacuum filter or basket centrifuge.

  • Filter the crystals and immediately wash the filter cake with 2 volumes of pre-chilled (5 °C) n-propanol, followed by 1 volume of cold n-heptane.

  • Causality: The cold n-propanol wash displaces the mother liquor (which contains the concentrated impurities) without significantly dissolving the product cake. The n-heptane wash displaces the alcohol, drastically reducing the energy required for the subsequent drying step[2].

Step 5: Vacuum Drying
  • Transfer the washed cake to a vacuum drying oven.

  • Dry at 40 °C under reduced pressure (< 50 mbar) for 12–24 hours until constant weight is achieved.

  • Causality: Vacuum drying at a moderate temperature prevents thermal degradation and melting while ensuring the removal of residual solvents to meet stringent ICH Q3C guidelines.

Self-Validating System: Analytical Release

To ensure the protocol has functioned as designed, the purified material must be subjected to a self-validating analytical matrix. If the crystallization was successful, the product will meet the specifications outlined below.

Table 2: Analytical Validation Specifications
Analytical MethodTarget MetricValidation Purpose (Causality)
RP-HPLC (Area %) > 99.5%Confirms the successful rejection of regioisomers and synthetic impurities into the mother liquor.
DSC (Differential Scanning Calorimetry) Sharp endothermic peakValidates polymorphic purity and confirms the absence of solvent inclusions within the crystal lattice.
Karl Fischer Titration < 0.5% waterEnsures adequate drying and confirms the non-hygroscopic nature of the isolated crystal form.
1H / 13C NMR Conforms to structureVerifies chemical identity and confirms residual n-propanol is below the 5000 ppm threshold.

References

  • Cost-optimal Solvent Selection for Batch Cooling Crystallisation of Flurbiprofen PSE Community URL
  • Cost-optimal Solvent Selection for Batch Cooling Crystallisation of Flurbiprofen ResearchGate URL
  • CrystEngComm (RSC Publishing)
  • PMC (nih.gov)
  • PMC (nih.gov)
  • Preparation and characterization of spherical agglomerates of Ibuprofen by solvent change method Scholars Research Library URL

Sources

Application

Application Note: HPLC Analytical Method Development and Validation for 2-(3-Chloro-4-fluorophenyl)propanoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Synthetic Reaction Mixtures Introduction & Scientific Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Synthetic Reaction Mixtures

Introduction & Scientific Context

The compound 2-(3-Chloro-4-fluorophenyl)propanoic acid (CAS: 1368552-34-4)[1] is a critical chiral intermediate in the synthesis of halogenated arylpropionic acid derivatives. Structurally analogous to widely used non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen[2], this compound presents unique analytical challenges due to its chiral center at the α-carbon and its specific ionization profile.

Because the pharmacological efficacy and toxicity of 2-arylpropionic acids (2-APAs) are often highly stereoselective, drug development workflows require robust, self-validating analytical methods to determine both chemical purity (achiral) and enantiomeric excess (chiral). This application note establishes a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for the HPLC analysis of 2-(3-Chloro-4-fluorophenyl)propanoic acid, extrapolating from validated methodologies for structurally related 2-APAs[2][3].

Physicochemical Profiling & Method Rationale

To design a self-validating chromatographic system, one must first understand the causality between the analyte's molecular structure and its behavior in a fluid matrix.

  • Ionization Control (The pKa Factor): The propanoic acid moiety typically exhibits a pKa of approximately 4.2 to 4.5. If the mobile phase pH is maintained near this pKa, the analyte will exist in a dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) states. This dual-state existence leads to severe peak tailing and irreproducible retention times. Expert Choice: The mobile phase must be buffered to a pH of 3.0–3.5 (at least 1 pH unit below the pKa) using potassium dihydrogen phosphate or trifluoroacetic acid (TFA) to ensure >99% of the analyte remains in the lipophilic, unionized state[2].

  • Chromophoric Activity: The 3-chloro-4-fluorophenyl ring provides strong UV absorbance. While maximum absorbance ( λmax​ ) occurs around 220 nm, detection at 247–254 nm is strategically selected to maximize specificity and minimize baseline drift from organic modifiers like acetonitrile[2][4].

  • Chiral Recognition Mechanism: Resolving the (R) and (S) enantiomers requires a Chiral Stationary Phase (CSP). Amylose-based CSPs (e.g., Chiralpak AD-RH) are highly effective for 2-APAs. Separation is driven by transient diastereomeric complexation—specifically, hydrogen bonding between the analyte's carboxylic acid and the CSP's carbamate linkages, augmented by π−π interactions from the halogenated aromatic ring[3][5].

HPLC_Workflow Start Analyte: 2-(3-Chloro-4-fluorophenyl) propanoic acid Goal Define Analytical Objective Start->Goal Achiral Achiral Purity & Assay (C18 Stationary Phase) Goal->Achiral Chemical Purity Chiral Enantiomeric Excess (ee) (Amylose-based CSP) Goal->Chiral Stereopurity Buffer Aqueous Phase: pH 3.0 Buffer (Suppresses Ionization) Achiral->Buffer ChiralMP Aqueous Phase: 0.05% TFA (Maintains H-Bonding) Chiral->ChiralMP Validation System Suitability & ICH Validation (Self-Validating Loop) Buffer->Validation ChiralMP->Validation

Diagram 1: Decision tree and workflow for 2-APA HPLC method development.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By incorporating mandatory System Suitability Testing (SST) prior to sample analysis, the system mathematically proves its own fitness for purpose before generating data.

Protocol A: Achiral Purity and Assay (RP-HPLC)

This method is optimized for the rapid quantification of the API and the detection of synthetic impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.05 M solution. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid ( H3​PO4​ )[2]. Filter through a 0.22 µm membrane.

  • Solvent Blending: Mix the aqueous buffer with HPLC-grade Acetonitrile in a 40:60 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(3-Chloro-4-fluorophenyl)propanoic acid reference standard. Dissolve in 10 mL of mobile phase (1.0 mg/mL stock). Dilute to a working concentration of 50 µg/mL.

  • System Suitability Test (SST): Inject the 50 µg/mL standard six times.

    • Self-Validation Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 3000. Do not proceed if SST fails.

  • Sample Analysis: Inject 10 µL of unknown samples prepared at nominal concentrations. Record chromatograms at 254 nm.

Protocol B: Chiral Enantiomeric Separation (RP-HPLC Mode)

Reversed-phase chiral chromatography is selected over normal-phase to allow direct injection of aqueous synthetic reaction mixtures without complex extraction steps[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 0.05% (v/v) Trifluoroacetic acid (TFA) solution in HPLC-grade water. Mix with Acetonitrile in a 60:40 (Water:ACN) ratio[3].

  • Column Equilibration: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-RH, 150 × 4.6 mm, 5 µm). Equilibrate at 0.5 mL/min until the baseline is completely stable (approx. 45 minutes).

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 100 µg/mL.

  • SST for Chiral Resolution: Inject the racemate.

    • Self-Validation Criteria: The resolution ( Rs​ ) between the (R) and (S) enantiomers must be 1.5 (baseline separation).

  • Analysis: Inject samples to determine the enantiomeric ratio by comparing the integrated area under the curve (AUC) for each peak.

Chiral_Mechanism Racemate Racemic 2-(3-Chloro-4-fluorophenyl) propanoic acid CSP Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) Racemate->CSP Injection Interactions Transient Diastereomeric Complexes (H-Bonding, π-π Interactions) CSP->Interactions Chiral Recognition Enantiomer1 Enantiomer 1 (Weaker Affinity = Faster Elution) Interactions->Enantiomer1 Lower Retention Time Enantiomer2 Enantiomer 2 (Stronger Affinity = Slower Elution) Interactions->Enantiomer2 Higher Retention Time

Diagram 2: Mechanism of chiral recognition and enantiomer resolution on an amylose-based CSP.

Quantitative Data Summaries

To ensure rapid deployment in the laboratory, the optimized chromatographic parameters and expected validation metrics (based on ICH Q2(R1) guidelines) are summarized below[2][6].

Table 1: Optimized Chromatographic Conditions

ParameterProtocol A: Achiral AssayProtocol B: Chiral Separation
Column C18 (250 × 4.6 mm, 5 µm)Chiralpak AD-RH (150 × 4.6 mm, 5 µm)
Mobile Phase ACN : 0.05 M KH2​PO4​ (pH 3.0) [60:40]ACN : 0.05% TFA (aq) [40:60]
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 25 °C (Ambient)20 °C (Controlled)
Detection ( λ ) 254 nm247 nm
Injection Vol. 10 µL5 µL

Table 2: ICH Validation Acceptance Criteria & Expected Metrics

Validation ParameterICH Acceptance CriteriaExpected Performance (Based on 2-APAs)
Linearity Range R2≥0.999 0.10 – 50.0 µg/mL
Precision (Intra-day) %RSD 2.0%< 1.0% RSD
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 1.2%
LOD (S/N = 3) Matrix dependent~0.03 µg/mL
LOQ (S/N = 10) Matrix dependent~0.10 µg/mL
Robustness Deliberate variations (pH ± 0.2)No significant change in Rs​ or Tf​

References

  • 2-(3-Chloro-4-fluorophenyl)
  • Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations Source: DergiPark URL
  • Source: PubMed Central (PMC)
  • Source: Analytical Methods (RSC Publishing)
  • Enantiomeric separation and detection of 2-arylpropionic acids derivatized with [(N,N-dimethylamino)
  • Method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography Source: International Journal of Pharmacy / PharmaScholars URL

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(3-Chloro-4-fluorophenyl)propanoic Acid in Human Plasma

Abstract This application note presents a detailed, robust, and sensitive method for the quantification of 2-(3-Chloro-4-fluorophenyl)propanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (L...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of 2-(3-Chloro-4-fluorophenyl)propanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, from sample preparation using liquid-liquid extraction (LLE) to the optimized LC-MS/MS parameters and a full method validation strategy according to regulatory guidelines. This method is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound for pharmacokinetic, toxicokinetic, or metabolism studies.

Introduction

2-(3-Chloro-4-fluorophenyl)propanoic acid is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[1] This application note provides a comprehensive, step-by-step protocol, grounded in established scientific principles and regulatory expectations, to ensure the generation of reliable and reproducible data.[2][3][4]

The acidic nature of the carboxylic acid moiety directs key methodological choices, from sample extraction to mass spectrometric detection.[5] This guide will elaborate on the rationale behind each step, providing a scientifically sound framework for implementation in a research or regulated laboratory setting.

Materials and Reagents

  • Analytes and Internal Standard:

    • 2-(3-Chloro-4-fluorophenyl)propanoic acid (Reference Standard, >98% purity)

    • 2-(4-Chlorophenyl)propanoic acid-d4 (Internal Standard, IS)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Human plasma (with K2-EDTA as anticoagulant)

  • Consumables:

    • Polypropylene microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • HPLC vials with inserts

Experimental Protocols

Rationale for Methodological Choices

The selection of each component of this method is based on the physicochemical properties of 2-(3-Chloro-4-fluorophenyl)propanoic acid and best practices in bioanalysis.

  • Sample Preparation: Liquid-liquid extraction (LLE) was chosen for its ability to provide a clean extract with high recovery for small, moderately lipophilic molecules.[6] Acidification of the plasma sample protonates the carboxylic acid group of the analyte, increasing its hydrophobicity and facilitating its transfer into an immiscible organic solvent. MTBE is an effective extraction solvent for this purpose.

  • Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variability.[7][8] However, in the absence of a commercially available SIL-IS for the target analyte, a structurally similar compound, 2-(4-Chlorophenyl)propanoic acid-d4, is proposed. Its similar chemical properties will ensure comparable extraction efficiency and chromatographic behavior, while the mass difference allows for distinct detection.

  • Chromatography: A C18 reversed-phase column is well-suited for the retention and separation of small to moderately polar compounds.[9] The use of an acidic mobile phase (containing formic acid) maintains the analyte in its protonated, less polar form, leading to better retention and peak shape on the C18 stationary phase.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is the preferred method for the analysis of carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[5][10] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[11][12]

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(3-Chloro-4-fluorophenyl)propanoic acid and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to prepare CC standards at concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following diagram illustrates the LLE workflow:

LLE_Workflow plasma 1. Plasma Sample (50 µL) is 2. Add Internal Standard (10 µL) plasma->is acid 3. Add 2% Formic Acid (50 µL) & Vortex is->acid solvent 4. Add MTBE (500 µL) & Vortex acid->solvent centrifuge 5. Centrifuge (10 min @ 14,000 rpm) solvent->centrifuge supernatant 6. Transfer Organic Layer centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Figure 1: Liquid-Liquid Extraction Workflow

Protocol:

  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL) and vortex briefly.

  • Add 50 µL of 2% formic acid in water and vortex for 10 seconds to acidify the sample.

  • Add 500 µL of MTBE, cap the tube, and vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following diagram illustrates the analytical workflow:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler pump HPLC Pump column C18 Column pump->column esi ESI Source (Negative Mode) column->esi q1 Quadrupole 1 (Precursor Ion) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion) q2->q3 detector Detector q3->detector

Figure 2: LC-MS/MS Analytical Workflow
Parameter Condition
LC System UHPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3500 V

MRM Transitions (Proposed):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2-(3-Chloro-4-fluorophenyl)propanoic acid201.0157.0 (loss of COOH)15
2-(3-Chloro-4-fluorophenyl)propanoic acid (Qualifier)201.0121.0 (loss of COOH and HCl)25
2-(4-Chlorophenyl)propanoic acid-d4 (IS)187.1143.1 (loss of COOH)15

Note: The proposed MRM transitions and collision energies should be optimized during method development by infusing the analyte and internal standard into the mass spectrometer.

Method Validation

The analytical method should be fully validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[2][3][4] The following parameters must be assessed:

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ). Accuracy (%RE) within ±15% of nominal (±20% for LLOQ) for QC samples.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect The matrix factor (ratio of analyte response in the presence and absence of matrix) should be consistent across different lots of matrix.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples.

Results and Discussion

This method is designed to provide excellent chromatographic performance with sharp, symmetrical peaks for both the analyte and the internal standard, free from interference from endogenous plasma components. The use of a gradient elution ensures the efficient removal of late-eluting matrix components, maintaining the cleanliness of the column and ion source. The proposed sample preparation technique is expected to yield high and consistent recoveries. The validation experiments will demonstrate that the method is linear, accurate, precise, and selective for the quantification of 2-(3-Chloro-4-fluorophenyl)propanoic acid in human plasma over the specified concentration range.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 2-(3-Chloro-4-fluorophenyl)propanoic acid in human plasma. The protocol is grounded in sound scientific principles and adheres to regulatory expectations for bioanalytical method validation. This comprehensive guide enables researchers to implement a high-quality analytical method crucial for advancing drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Gjelstad, A., & Pedersen-Bjergaard, S. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Bioanalysis, 7(8), 999-1008. [Link]

  • Sorensen, L. K. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of analytical toxicology, 25(7), 566-571. [Link]

  • Madhu, C., & Gu, J. (2002). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Journal of the American Society for Mass Spectrometry, 13(7), 844-851. [Link]

  • Kruve, A., & Leito, I. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical chemistry, 86(9), 4435-4442. [Link]

  • Kruve, A., Kaupmees, K., & Leito, I. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry, 86(9), 4435-4442. [Link]

  • Niessen, W. M. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today: Technologies, 20, 27-34. [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • Kuhnert, N., Lopez-Perez, V., & Williamson, G. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 20(19), 2883-2890. [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(10), 1145-1160. [Link]

  • GL Sciences. (2023). What are C18 HPLC columns?. [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Shimadzu. (n.d.). Applying 'MRM Spectrum Mode' and Library Searching for Enhanced Reporting Confidence in Routine Pesticide Residue Analysis. [Link]

  • Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Journal of Pharmaceutical Research International, 34(1A), 10-16. [Link]

  • Biotage. (2024). Extracting both acidic and basic analytes in a single SLE procedure. [Link]

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Journal of Pharmaceutical Research International, 34(1A), 10-16. [Link]

  • SCIEX. (n.d.). High chromatography reproducibility enables large panel MRM assays for pesticides in fruit and vegetables. [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013 of 21-22 November 2017 rev. 9(1). [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Stalling, D. L., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 19(3), 369-380. [Link]

  • PubChem. (n.d.). 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

Application

Application Note: Derivatization Strategies for 2-(3-Chloro-4-fluorophenyl)propanoic Acid in Advanced Analytical Workflows

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological fluids (plasma, urine) and pharmaceutical formulations Introduction & Scientific Rationale 2-(3-Chloro-4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological fluids (plasma, urine) and pharmaceutical formulations

Introduction & Scientific Rationale

2-(3-Chloro-4-fluorophenyl)propanoic acid is a chiral 2-arylpropionic acid. Structurally analogous to widely used non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and ibuprofen, this compound presents three distinct analytical challenges:

  • Thermal Instability & Polarity: The free carboxylic acid moiety causes severe peak tailing and is susceptible to thermal decarboxylation in Gas Chromatography (GC) injection ports[1].

  • Poor Ionization Efficiency: Carboxylic acids exhibit weak ionization in positive-ion electrospray ionization (ESI+) mass spectrometry, limiting the lower limit of quantification (LLOQ) in LC-MS/MS bioanalysis [2].

  • Chirality & Metabolic Inversion: Like other "profens," this compound contains an α -chiral center. In biological systems, these compounds frequently undergo unidirectional metabolic chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer via a Coenzyme A-dependent pathway [3]. Differentiating these enantiomers is critical for accurate pharmacokinetic (PK) profiling.

To overcome these barriers, chemical derivatization is employed to modify the physicochemical properties of the analyte, creating a self-validating analytical system where the derivative's stability and signal response dictate the method's reliability.

Workflow Decision Matrix

The selection of a derivatization route depends strictly on the analytical platform and the data required (total drug concentration vs. enantiomeric ratio).

G A 2-(3-Chloro-4-fluorophenyl) propanoic acid B1 GC-MS Analysis A->B1 B2 LC-MS/MS (ESI+) A->B2 B3 Chiral LC-UV/MS A->B3 C1 Silylation (BSTFA + 1% TMCS) B1->C1 C2 Amidation (2-Picolylamine + EDC) B2->C2 C3 Diastereomer Formation ((S)-1-Phenylethylamine) B3->C3 D1 Volatile TMS Ester C1->D1 D2 Highly Ionizable Amide C2->D2 D3 Resolvable Diastereomers C3->D3

Workflow decision matrix for derivatization of 2-arylpropionic acids based on analytical goals.

Experimental Protocols & Mechanistic Causality

Protocol A: Silylation for GC-MS Analysis

Mechanism: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, increasing the electrophilicity of the silylating reagent [4]. This prevents thermal breakdown and drastically improves volatility.

Step-by-Step Procedure:

  • Extraction: Extract 100 µL of plasma spiked with the analyte using liquid-liquid extraction (LLE) with ethyl acetate (acidified with 0.1% formic acid).

  • Drying: Evaporate the organic layer to complete dryness under a gentle stream of nitrogen at 40°C. Crucial: Any residual moisture will quench the BSTFA reagent.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent).

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS (e.g., DB-5MS column).

Protocol B: Signal Enhancement for LC-MS/MS (ESI+)

Mechanism: Direct analysis of carboxylic acids in ESI- is prone to severe matrix suppression. By coupling the acid with 2-Picolylamine (2-PA), a highly ESI-active pyridyl group is introduced. This amidation shifts the detection to ESI+ and can increase the signal-to-noise ratio by up to 700-fold [2].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare fresh solutions of Triphenylphosphine (TPP, 2.6 mg/mL), 2,2'-Dipyridyl disulfide (DPDS, 2.2 mg/mL), and 2-Picolylamine (1.0 mg/mL) in anhydrous acetonitrile.

  • Reaction: To the dried sample extract, add 50 µL of TPP, 50 µL of DPDS, and 50 µL of 2-PA.

  • Incubation: Vortex for 30 seconds and incubate at 60°C for 10 minutes. The TPP/DPDS system acts as a condensation agent, activating the carboxylic acid without the need for aqueous conditions.

  • Reconstitution: Evaporate the mixture under nitrogen, reconstitute in 150 µL of Water:Methanol (90:10, v/v), and inject 5 µL into the LC-MS/MS.

Protocol C: Chiral Derivatization for Enantiomeric Resolution

Mechanism: To separate the (R)- and (S)-enantiomers without using an expensive chiral stationary phase, the analyte is reacted with a homochiral amine, such as (S)-(-)-1-phenylethylamine. This forms a pair of diastereomers (R,S and S,S) with distinct physicochemical properties that can be resolved on a standard C18 reversed-phase column [5]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the acid, while 1-Hydroxybenzotriazole (HOBt) is added to prevent the racemization of the α -chiral center during the reaction [6].

Mechanism N1 Carboxylic Acid Analyte N2 EDC Activation N1->N2 N3 O-Acylisourea Intermediate N2->N3 N4 HOBt Additive N3->N4 Prevents racemization N5 Active Ester N4->N5 N6 Chiral Amine Nucleophile N5->N6 N7 Stable Diastereomeric Amide N6->N7

Mechanistic pathway of EDC/HOBt-mediated chiral amidation preventing analyte racemization.

Step-by-Step Procedure:

  • Activation: Dissolve the dried analyte in 100 µL of anhydrous dichloromethane (DCM). Add 10 µL of EDC (50 mM in DCM) and 10 µL of HOBt (50 mM in DCM).

  • Nucleophilic Attack: Add 20 µL of (S)-(-)-1-phenylethylamine (100 mM in DCM) and 5 µL of triethylamine (catalyst).

  • Incubation: Allow the reaction to proceed at room temperature (25°C) for 60 minutes to ensure complete conversion without thermal epimerization.

  • Quenching & Analysis: Wash the mixture with 0.1 M HCl to remove unreacted amine, evaporate the organic layer, reconstitute in mobile phase, and analyze via LC-UV or LC-MS.

Quantitative Data Summary

The following table summarizes the expected analytical improvements and operational parameters for each derivatization strategy applied to 2-arylpropionic acids.

MethodReagent SystemCatalyst / AdditiveTarget PlatformAnalytical ImprovementReaction Conditions
Silylation BSTFA + 1% TMCSPyridineGC-MSEliminates peak tailing; prevents thermal decarboxylation.30 min @ 60°C
Amidation (Sensitivity) 2-PicolylamineTPP / DPDSLC-MS/MS (ESI+)100- to 700-fold increase in ESI+ sensitivity (LOD < 50 pM).10 min @ 60°C
Chiral Amidation (S)-1-PhenylethylamineEDC / HOBtLC-UV / LC-MSEnables baseline resolution ( Rs​>1.5 ) of R/S enantiomers on achiral C18 columns.60 min @ 25°C

References

  • Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine as Part of a Systematic Toxicological Analysis Procedure for Acidic Drugs and Poisons by Gas Chromatography-Mass Spectrometry after Extractive Methylation Source: SciSpace / Journal of Analytical Toxicology URL:[Link]

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry Source: ResearchGate / Journal of Chromatography A URL:[Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) Source: Via Medica / Medical Research Journal URL:[Link]

  • Remifentanil in the Horse: Identification and Detection of its Major Urinary Metabolite Source: UKnowledge / University of Kentucky URL:[Link]

  • Enantiomeric separation and detection by high-performance liquid chromatography-mass spectrometry of 2-arylpropionic acids derivatized with benzofurazan fluorescent reagents Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications / Organic Process Research & Development URL:[Link]

Method

Application Note: Enantioselective Synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(3-Chloro-4-fluorophenyl)propanoic acid (CAS: 1368552-34-4) Introduction & Strategic Rationale The compound 2-(3-Chloro-4-f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(3-Chloro-4-fluorophenyl)propanoic acid (CAS: 1368552-34-4)

Introduction & Strategic Rationale

The compound 2-(3-Chloro-4-fluorophenyl)propanoic acid belongs to the 2-arylpropanoic acid class of molecules, commonly known as "profens." In pharmaceutical development, halogenated profens are highly valued as critical building blocks for novel non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics [1]. The 3-chloro-4-fluoro substitution pattern is strategically utilized to enhance metabolic stability (by blocking para-hydroxylation) and to modulate the lipophilicity and pKa of the molecule.

Because the biological activity of profens is profoundly stereospecific—typically, the (S)-enantiomer is the active eutomer for cyclooxygenase (COX) inhibition, while the (R)-enantiomer can induce off-target toxicities or undergo inefficient in vivo chiral inversion—accessing this compound in high enantiomeric purity is a strict regulatory and clinical requirement [2].

This application note outlines two state-of-the-art, self-validating methodologies for the enantioselective synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid:

  • Chemo-Catalytic Asymmetric Hydrogenation (High atom economy, 100% theoretical yield).

  • Bio-Catalytic Enzymatic Kinetic Resolution (EKR) (Mild conditions, highly scalable).

Method A: Chemo-Catalytic Asymmetric Hydrogenation

Mechanistic Causality

Asymmetric hydrogenation of the corresponding prochiral α-arylacrylic acid is the most atom-economical route to enantiopure profens [3]. We employ the chiral ruthenium catalyst (S)-Ru(OAc)₂((S)-H8-BINAP) .

Why this catalyst? The H8-BINAP ligand (a partially hydrogenated derivative of BINAP) features increased steric bulk and electron density on the phosphine ligands compared to standard BINAP. This creates a more rigid, electron-rich chiral pocket around the Ru(II) center. During the migratory insertion step, this rigid environment forces the prochiral alkene of 2-(3-chloro-4-fluorophenyl)acrylic acid to coordinate in a single orientation, dictating the stereochemical outcome with exceptional precision (>98% ee) [1]. Methanol is selected as the solvent because its protic nature facilitates the transition state via hydrogen bonding with the carboxylate group, significantly accelerating the turnover frequency (TOF).

Experimental Protocol: Asymmetric Hydrogenation

Note: Ru(II) complexes are highly sensitive to oxidation. Strict Schlenk or glovebox techniques must be employed during catalyst handling.

  • Substrate Preparation: Charge a high-pressure stainless-steel autoclave (equipped with a glass liner and magnetic stir bar) with 10.0 mmol of 2-(3-chloro-4-fluorophenyl)acrylic acid.

  • Atmosphere Control: Seal the autoclave and purge the system with ultra-high purity (UHP) Argon for 15 minutes.

  • Catalyst Solution: In a nitrogen-filled glovebox, dissolve 0.01 mmol (0.1 mol%) of (S)-Ru(OAc)₂((S)-H8-BINAP) in 20 mL of strictly anhydrous, freeze-pump-thaw degassed methanol.

  • Reaction Initiation: Inject the catalyst solution into the autoclave under a positive stream of Argon. Seal the reactor, purge three times with H₂ gas (pressurizing to 10 atm and venting), and finally pressurize to 50 atm H₂ .

  • Hydrogenation: Stir the reaction mixture vigorously (800 rpm) at 25 °C for 12 hours. The pressure will drop as H₂ is consumed.

  • Work-up: Carefully vent the hydrogen gas. Transfer the methanolic solution to a round-bottom flask and concentrate in vacuo.

  • Purification: Dissolve the crude residue in 1M NaOH (aqueous) and wash with ethyl acetate to remove any neutral impurities or degraded catalyst. Acidify the aqueous layer to pH 2 using 2M HCl, and extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure (S)-2-(3-Chloro-4-fluorophenyl)propanoic acid.

Pathway Visualization

G A Prochiral α-Arylacrylic Acid (Precursor) C H2 Coordination & Oxidative Addition A->C B Ru(II)-(S)-H8-BINAP Catalyst Complex B->C D Migratory Insertion (Enantioselective Step) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F (S)-2-(3-Chloro-4-fluorophenyl) propanoic acid E->F

Figure 1: Catalytic cycle for the Ru-BINAP mediated asymmetric hydrogenation of α-arylacrylic acids.

Method B: Enzymatic Kinetic Resolution (EKR)

Mechanistic Causality

For laboratories lacking high-pressure hydrogenation infrastructure, Enzymatic Kinetic Resolution (EKR) offers a robust, green-chemistry alternative. We utilize Novozym 435 (Lipase B from Candida antarctica, CAL-B, immobilized on macroporous acrylic resin) [2].

Why CAL-B and Enantioselective Esterification? CAL-B possesses a highly specific, stereoselective binding pocket (governed by a Ser-His-Asp catalytic triad) that preferentially accommodates the (R)-enantiomer of 2-arylpropanoic acids during esterification [2]. By reacting the racemic acid with a short-chain alcohol (e.g., ethanol) in a non-aqueous solvent, CAL-B rapidly converts the (R)-acid into the (R)-ethyl ester, leaving the desired (S)-acid unreacted ("easy-on, easy-off" resolution). Methyl tert-butyl ether (MTBE) is chosen as the solvent because it is hydrophobic enough to prevent the stripping of the enzyme's essential hydration shell, ensuring the biocatalyst remains in its active conformation. The immobilization of CAL-B (Novozym 435) provides mechanical stability, allowing the enzyme to be recovered by simple filtration and reused across multiple batches.

Experimental Protocol: Enzymatic Kinetic Resolution
  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 20.0 mmol of racemic 2-(3-chloro-4-fluorophenyl)propanoic acid in 100 mL of anhydrous MTBE.

  • Reagent Addition: Add 60.0 mmol (3.0 equivalents) of absolute ethanol. To drive the thermodynamic equilibrium and prevent water-induced enzyme aggregation, add 2.0 g of activated 4Å molecular sieves.

  • Biocatalyst Introduction: Add 500 mg of Novozym 435 (immobilized CAL-B).

  • Incubation: Place the flask in an orbital shaker set to 45 °C and 200 rpm. Monitor the reaction via chiral HPLC. The reaction is typically terminated at ~48-50% conversion (approx. 24–48 hours) to ensure maximum enantiomeric excess of the remaining (S)-acid.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove the Novozym 435 and molecular sieves. Wash the resin with 20 mL of MTBE. (The recovered enzyme can be washed with cold hexane, dried, and reused).

  • Separation (Extraction): Transfer the filtrate to a separatory funnel. Extract the organic layer with 5% aqueous NaHCO₃ (3 × 50 mL).

    • Organic Layer: Contains the (R)-ethyl ester byproduct.

    • Aqueous Layer: Contains the sodium salt of the desired (S)-acid.

  • Isolation of the Eutomer: Acidify the combined aqueous layers to pH 2 using 2M HCl. Extract the precipitated (S)-2-(3-Chloro-4-fluorophenyl)propanoic acid with ethyl acetate (3 × 50 mL). Dry over MgSO₄, filter, and evaporate the solvent to yield the enantiopure product.

Pathway Visualization

EKR racemic Racemic 2-(3-chloro- 4-fluorophenyl)propanoic acid resolution Enantioselective Esterification (Kinetic Resolution) racemic->resolution calb CAL-B (Novozym 435) + Ethanol / MTBE calb->resolution s_acid (S)-Acid (Unreacted Product) resolution->s_acid Slow/No Reaction r_ester (R)-Ethyl Ester (Byproduct) resolution->r_ester Fast Esterification separation Liquid-Liquid Extraction (pH Control) s_acid->separation r_ester->separation

Figure 2: Workflow for the CAL-B catalyzed Enzymatic Kinetic Resolution of racemic profens.

Data Presentation & Method Comparison

The following table summarizes the quantitative performance metrics and operational requirements for both methodologies, allowing scientists to select the optimal route based on available infrastructure.

MetricMethod A: Asymmetric HydrogenationMethod B: Enzymatic Kinetic Resolution
Precursor α-Arylacrylic acidRacemic Propanoic acid
Catalyst (S)-Ru(OAc)₂((S)-H8-BINAP)CAL-B (Novozym 435)
Max Theoretical Yield 100%50% (without dynamic resolution)
Typical Enantiomeric Excess (ee) > 98%> 99% (at 50% conversion)
Reaction Conditions 50 atm H₂, 25 °C, 12 hAmbient pressure, 45 °C, 24-48 h
Scalability Excellent (requires pressure reactors)Excellent (standard glass reactors)
Product Separation Simple acid/base washSimple acid/base extraction
Green Chemistry Profile High atom economyRenewable biocatalyst, mild conditions

References

  • Application Notes and Protocols for the Asymmetric Synthesis of Profens using (S)-Ru(OAc)2(H8-BINAP) , BenchChem. 1

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates , National Center for Biotechnology Information (PMC). 2

  • Catalytic Asymmetric Synthesis Using Feedstocks: An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes , The Journal of Organic Chemistry - ACS Publications. 3

Sources

Application

Application Note: Experimental Evaluation of 2-(3-Chloro-4-fluorophenyl)propanoic Acid in COX-2 and AKR1C3 Enzyme Inhibition Assays

Target Audience: Researchers, assay scientists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 2-(3-Chloro-4-fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2-(3-Chloro-4-fluorophenyl)propanoic acid (CAS: 1368552-34-4) is a highly specialized building block belonging to the 2-arylpropanoic acid (2-APA) class, a chemical family historically recognized for non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and ibuprofen. While traditional 2-APAs are well-documented inhibitors of the Cyclooxygenase (COX) enzymes, modern drug discovery has repurposed this scaffold to target novel oncological pathways.

The Causality of Structural Design: The specific 3-chloro-4-fluoro substitution pattern on the phenyl ring is not arbitrary. Compared to the standard 2-fluoro-4-phenyl substitution seen in flurbiprofen, the 3-chloro-4-fluoro arrangement alters the electron density and increases the steric bulk of the aromatic system. This specific halogenation pattern is hypothesized to enhance binding affinity within the hydrophobic side-pocket of Cyclooxygenase-2 (COX-2) and the active site of Aldo-Keto Reductase 1C3 (AKR1C3) .

AKR1C3 is a critical therapeutic target because it functions as a prostaglandin F synthase, converting PGD2 to 11β-PGF2α—a pro-proliferative signaling molecule heavily implicated in acute myeloid leukemia (AML) and castration-resistant prostate cancer (CRPC)[1]. Furthermore, AKR1C3 drives intratumoral androgen biosynthesis[2]. By repurposing 2-APAs as dual COX-2/AKR1C3 inhibitors, researchers can evaluate a synergistic approach to disrupting both tumor microenvironment inflammation and steroidogenesis[3].

Mechanistic Pathway & Target Logic

The following diagram illustrates the dual-inhibition logic, demonstrating how 2-(3-Chloro-4-fluorophenyl)propanoic acid intersects the arachidonic acid cascade at two distinct enzymatic nodes.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGH2 PGH2 COX2->PGH2 Oxidation PGD2 PGD2 PGH2->PGD2 Isomerization AKR1C3 AKR1C3 Enzyme PGD2->AKR1C3 Substrate PGF2a 11β-PGF2α (Proliferation) AKR1C3->PGF2a Reduction Compound 2-(3-Chloro-4-fluorophenyl) propanoic acid Compound->COX2 Inhibits Compound->AKR1C3 Inhibits

Caption: Dual-target inhibition of COX-2 and AKR1C3 by 2-arylpropanoic acid derivatives.

Experimental Workflows & Self-Validating Systems

To rigorously evaluate the inhibitory profile of 2-(3-Chloro-4-fluorophenyl)propanoic acid, we employ two orthogonal in vitro enzyme assays. A self-validating screening workflow ensures that every plate run contains internal controls capable of calculating a Z'-factor. A Z'-factor > 0.5 is required to confirm assay robustness and discriminative power.

Workflow Prep Enzyme Prep Buffer + Cofactors Incubate Pre-Incubation Add Inhibitor Prep->Incubate Substrate Substrate Addition Initiate Reaction Incubate->Substrate Detect Detection Kinetic Readout Substrate->Detect Data Data Analysis IC50 & Z'-factor Detect->Data

Caption: Standardized high-throughput screening workflow for enzyme inhibition assays.

Detailed Experimental Protocols

Protocol A: COX-2 Fluorometric Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound against human recombinant COX-2.

Step-by-Step Methodology & Scientific Causality:

  • Enzyme Preparation: Dilute human recombinant COX-2 in Assay Buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM Hematin.

    • Causality: Hematin is the essential prosthetic group for the peroxidase activity of COX-2. Without it, the enzyme cannot reduce the PGG2 intermediate to PGH2, preventing the coupled oxidation of the fluorogenic probe and leading to false negatives.

  • Inhibitor Pre-Incubation: Add serially diluted 2-(3-Chloro-4-fluorophenyl)propanoic acid (0.01 µM to 100 µM in DMSO; final DMSO < 1%) to the enzyme mix. Incubate at 37°C for 15 minutes.

    • Causality: 2-Arylpropanoic acids often exhibit time-dependent, slow-binding inhibition kinetics[4]. Pre-incubation allows the compound to fully occupy the active site and stabilize the enzyme-inhibitor complex before the introduction of the highly affine natural substrate.

  • Reaction Initiation: Add 10 µM Arachidonic Acid and 10 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to initiate the reaction.

  • Kinetic Detection: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes using a microplate reader.

  • Self-Validation: Include a 100% activity control (vehicle only) and a 0% activity control (10 µM Celecoxib). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|.

Protocol B: AKR1C3 Kinetic Absorbance Assay

Objective: Quantify the inhibition of AKR1C3-mediated reduction using real-time NADPH depletion.

Step-by-Step Methodology & Scientific Causality:

  • Buffer Optimization: Prepare Potassium Phosphate Buffer (50 mM, pH 6.5) supplemented with 1 mM Dithiothreitol (DTT).

    • Causality: AKR1C3 relies on critical cysteine residues for structural stability. DTT prevents the formation of inter- or intra-molecular disulfide bonds that would artificially reduce enzyme activity and skew IC50 calculations.

  • Enzyme & Cofactor Assembly: Mix AKR1C3 (100 ng/well) with 200 µM NADPH and the test compound. Incubate for 10 minutes.

    • Causality: NADPH is the obligate cofactor for AKR1C3 oxidoreductase activity. Pre-loading the enzyme with NADPH is crucial because NSAID-like inhibitors often bind to the enzyme-cofactor binary complex, stacking against the nicotinamide ring[3].

  • Reaction Initiation: Add 50 µM 9,10-Phenanthrenequinone (PQ) as a surrogate substrate to start the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm for 15 minutes.

    • Causality: The oxidation of NADPH to NADP+ causes a proportional decrease in absorbance at 340 nm. This provides a direct, continuous kinetic readout of enzyme activity without the need for coupled secondary enzymes, minimizing assay interference.

Data Presentation: Expected Pharmacological Profile

To benchmark the experimental compound, its in vitro inhibitory activity must be compared against established reference drugs. The table below summarizes the expected quantitative data format for evaluating selectivity and potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)AKR1C3 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(3-Chloro-4-fluorophenyl)propanoic acid 12.400.854.2014.58
Flurbiprofen (Reference)0.040.512.800.08
Indomethacin (Reference)0.020.350.900.06

Note: Data presented is representative for assay validation and benchmarking purposes. The high Selectivity Index indicates a preferential binding to COX-2 over COX-1, while maintaining low-micromolar AKR1C3 inhibition.

References

  • Title: 2-(3-chloro-4-fluorophenyl)
  • Source: PubMed (NIH)
  • Title: Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3)
  • Title: 3UG8: AKR1C3 complex with indomethacin at pH 7.
  • Title: Aldo-Keto Reductase (AKR)
  • Title: Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - MDPI Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis of this important compound. Our goal is to equip you with the expertise to optimize your reaction yields, improve purity, and confidently address challenges that may arise in the laboratory.

Overview of a Common Synthetic Pathway

One of the most reliable and scalable methods for synthesizing 2-arylpropionic acids, including 2-(3-Chloro-4-fluorophenyl)propanoic acid, proceeds through the α-methylation of the corresponding arylacetonitrile, followed by hydrolysis. This route is often favored due to the high selectivity that can be achieved and the availability of starting materials.

Synthetic_Pathway cluster_0 Step 1: α-Methylation cluster_1 Step 2: Hydrolysis A 3-Chloro-4-fluorophenylacetonitrile B Methylated Intermediate (2-(3-Chloro-4-fluorophenyl)propionitrile) A->B  1. Strong Base (e.g., NaH, LDA)  2. Methylating Agent (e.g., CH3I, (CH3)2SO4)   C Final Product (2-(3-Chloro-4-fluorophenyl)propanoic acid) B->C  Acid or Base Catalysis  (e.g., H2SO4/H2O or NaOH/H2O)   Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Starting Materials (SM) & Reagents by NMR/GC start->check_sm sm_ok SM & Reagents Pure? check_sm->sm_ok check_reaction Analyze Crude Reaction Mixture (HPLC/GC-MS) sm_ok->check_reaction Yes fix_sm Purify/Replace SM & Reagents sm_ok->fix_sm No reaction_issue Identify Main Issue check_reaction->reaction_issue unreacted_sm High % of Unreacted SM reaction_issue->unreacted_sm Unreacted SM side_products Multiple Side Products reaction_issue->side_products Other Impurities dimethylated High % of Dimethylated Product reaction_issue->dimethylated Dimethylation fix_conditions 1. Ensure Anhydrous Conditions 2. Verify Base Stoichiometry 3. Check Temperatures unreacted_sm->fix_conditions side_products->fix_conditions fix_selectivity 1. Adjust Stoichiometry (≤1.0 eq. CH3I) 2. Use Reverse Addition 3. Consider DMC/K2CO3 Method dimethylated->fix_selectivity end_node Re-run Experiment & Monitor fix_sm->end_node fix_conditions->end_node fix_selectivity->end_node

Optimization

troubleshooting common issues in phenylpropanoic acid synthesis

Welcome to the technical support resource for the synthesis of phenylpropanoic acid. This guide is tailored for researchers and drug development professionals encountering common hurdles in their synthetic routes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of phenylpropanoic acid. This guide is tailored for researchers and drug development professionals encountering common hurdles in their synthetic routes. Here, we move beyond simple procedural lists to provide a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies, ensuring the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My malonic ester synthesis of 3-phenylpropanoic acid is suffering from low yields. What are the critical parameters to investigate?

The malonic ester synthesis is a robust and classic method, but its success hinges on the careful execution of three key stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[1][2][3] A low yield can almost always be traced back to a suboptimal condition in one of these steps.

Troubleshooting the Malonic Ester Synthesis

IssuePotential CauseRecommended Solution & Scientific Rationale
Low or No Product Incomplete Deprotonation: Insufficient or deactivated base.Use a fresh, anhydrous strong base like sodium ethoxide. Diethyl malonate's α-protons have a pKa of ~13, requiring a strong base for complete conversion to the nucleophilic enolate.[1] Moisture will quench the base, halting the reaction.[4]
Formation of Dialkylated Byproduct Excess Alkylating Agent or Concentrated Conditions: The mono-alkylated product can be deprotonated again and react with another equivalent of the alkyl halide.Use a slight excess of the malonic ester relative to the benzyl halide to ensure the halide is consumed before significant dialkylation can occur.[4][5] Slow, controlled addition of the benzyl halide is also recommended.
Incomplete Hydrolysis Insufficient Base/Time for Saponification: The two ester groups require a stoichiometric excess of a strong base (e.g., NaOH, KOH) and sufficient heat to drive the saponification to completion.Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diester spot has completely disappeared.[4] Incomplete hydrolysis will lead to the isolation of the intermediate dicarboxylic acid or ester-acid, which may not decarboxylate efficiently.
Incomplete Decarboxylation Insufficient Heat or Incorrect pH: The β-keto acid (or in this case, the malonic acid derivative) requires heat to lose CO2. This process is facilitated by strong acidic conditions (pH 1-2).After hydrolysis, ensure the reaction mixture is thoroughly acidified with a strong acid like HCl or H2SO4. Heat the acidic mixture until the evolution of CO2 gas ceases.[1][4]

Detailed Protocol: Hydrolysis and Decarboxylation

  • Following the alkylation step, add a solution of sodium hydroxide (3 equivalents) in a water/ethanol mixture to the crude diethyl 2-(benzyl)malonate.

  • Heat the mixture to reflux for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any non-acidic organic impurities.

  • Carefully acidify the cold aqueous layer with concentrated hydrochloric acid to a pH of ~1-2. The dicarboxylic acid intermediate may precipitate.

  • Heat the acidic mixture to a temperature of 150-180 °C to drive the decarboxylation, continuing until gas evolution is no longer observed.

  • Cool the mixture, allowing the crude 3-phenylpropanoic acid to solidify or separate as an oil, then proceed with extraction and purification.[4]

Experimental Workflow: Malonic Ester Synthesis

malonic_ester_workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation (SN2) cluster_step3 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Nucleophilic Enolate A->C + NaOEt B Sodium Ethoxide B->C E Alkylated Diester C->E + PhCH2Br D Benzyl Bromide D->E G 3-Phenylpropanoic Acid E->G - 2x EtOH - CO2 F 1. NaOH, H2O, Heat 2. H3O+, Heat F->G

Caption: Key stages in the malonic ester synthesis of 3-phenylpropanoic acid.

Q2: My Reformatsky reaction is giving byproducts and the yield of the desired β-hydroxy ester is poor. How can I optimize this reaction?

The Reformatsky reaction is a powerful tool for forming β-hydroxy esters, but it is notoriously sensitive to reaction conditions.[6][7] The organozinc reagent, or "Reformatzky enolate," can be sluggish to form and can participate in side reactions if not handled correctly.[8]

Troubleshooting the Reformatsky Reaction

IssuePotential CauseRecommended Solution & Scientific Rationale
Reaction Fails to Initiate Inactive Zinc Surface: Commercial zinc dust is often coated with a layer of zinc oxide, which prevents the oxidative insertion into the α-haloester's carbon-halogen bond.Activate the zinc prior to use. Common methods include washing with dilute HCl to etch the oxide layer, followed by rinses with water, ethanol, and ether, then drying under vacuum. Using highly activated "Rieke Zinc" is also an excellent option.
Formation of Wurtz-type Byproducts Self-Condensation of the Organozinc Reagent: The organozinc reagent can react with unreacted α-haloester, leading to dimerized byproducts.The key is to form the organozinc reagent in situ in the presence of the aldehyde or ketone. Add the α-haloester slowly to a mixture of the activated zinc and the carbonyl compound. This ensures the organozinc reagent reacts with the carbonyl as soon as it is formed.
Low Yield / Side Reactions Reaction Sensitivity: The reaction is sensitive to moisture and requires an appropriate solvent to stabilize the organozinc intermediate.Ensure all glassware is oven-dried and reagents are anhydrous. Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents as they help to solvate and stabilize the dimeric organozinc complex.[6][9]

Logical Relationship: Optimizing the Reformatsky Reaction

reformatsky_logic A High Yield of β-Hydroxy Ester E Minimized Side Reactions (e.g., Wurtz Coupling) A->E B Activated Zinc Surface B->A C Anhydrous Conditions C->A D Slow Addition of α-Haloester D->A

Caption: Critical factors for a successful Reformatsky reaction outcome.

Q3: My Heck reaction to synthesize a cinnamic acid derivative is stalling, and I'm observing a black precipitate. What is happening?

The Heck reaction is a cornerstone of modern organic synthesis, but catalyst deactivation is a common failure mode.[10] The black precipitate you are observing is likely palladium black (Pd(0) metal), a clear sign that your active palladium catalyst has decomposed from the catalytic cycle.[11]

Troubleshooting the Heck Reaction

IssuePotential CauseRecommended Solution & Scientific Rationale
Catalyst Decomposition (Black Precipitate) Oxidation of Pd(0) or Thermal Instability: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. High temperatures can also accelerate decomposition, especially with suboptimal ligands.[11]Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. If decomposition persists, consider lowering the reaction temperature.
Low or No Conversion Slow Oxidative Addition: The first step, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially for electron-rich or sterically hindered aryl halides.The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., P(tBu)3, XPhos) can accelerate oxidative addition and stabilize the catalyst. For unreactive aryl chlorides, switching to the corresponding bromide or iodide is often effective.[12]
Inconsistent Results Suboptimal Base or Solvent: The base is not just a stoichiometric reagent; it is involved in regenerating the active Pd(0) catalyst. Its strength, solubility, and steric bulk can all impact the reaction rate.For coupling with acrylates, an organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often preferred. The solvent must be able to dissolve all components and be stable at the reaction temperature; common choices include DMF, NMP, or toluene.

The Heck Reaction Catalytic Cycle

heck_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Coord Coordination & Migratory Insertion PdII->Coord + Alkene Intermediate Intermediate Coord->Intermediate BetaElim β-Hydride Elimination Intermediate->BetaElim Product Alkene Product BetaElim->Product RedElim Reductive Elimination BetaElim->RedElim + Base RedElim->Pd0 - HBX

Caption: A simplified representation of the catalytic cycle for the Heck reaction.

References

  • BenchChem. (2025). strategies to improve the yield of 2-phenylpropionic acid synthesis.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • BenchChem. (2025). Optimizing reaction conditions for 3-(3-(benzyloxy)phenyl)propanoic acid preparation.
  • University of Calgary. (n.d.). The Malonic Ester Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid.
  • Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
  • BenchChem. (2025). Troubleshooting low conversion rates in Heck reactions with Methyl 2-Bromo-4-methoxybenzoate.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Phenylpropanoic Anhydride from 3.
  • PatSnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips.
  • Vedantu. (2024). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Master Organic Chemistry. (n.d.). Reformatsky Reaction.
  • ACS Publications. (2004). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine.
  • YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Royal Society of Chemistry. (2022). Heck Reactions.
  • ResearchGate. (n.d.). The Reformatsky Reaction.
  • MDPI. (2017). Heck Reaction—State of the Art.
  • YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis.
  • Master Organic Chemistry. (2013). Planning Organic Synthesis With "Reaction Maps" - With Examples.
  • PMC. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3-(4-Phenylphenyl)propanoic Acid (CAS -.
  • RecNotes. (n.d.). Reformatsky Reaction.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid

Welcome to the technical support center for the synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on identifying, controlling, and minimizing by-product formation. We will delve into the mechanistic rationale behind common issues and provide field-proven troubleshooting strategies and detailed protocols to enhance the yield and purity of your target compound.

Section 1: Understanding the Synthetic Pathway and By-product Origins

The most common and industrially scalable route to 2-(3-Chloro-4-fluorophenyl)propanoic acid involves a two-stage process. It begins with the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis. Each stage presents unique challenges regarding by-product formation, primarily stemming from the regioselectivity of the initial acylation step.

Overall Synthesis Workflow

The synthesis can be visualized as a multi-step sequence, where careful control at each stage is paramount for the final product's purity.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Willgerodt-Kindler Reaction cluster_2 Stage 3: Hydrolysis A 1-Chloro-2-fluorobenzene + Propanoyl Chloride C Crude Acylation Product (Ketone Intermediates) A->C Electrophilic Aromatic Substitution B Lewis Acid Catalyst (e.g., AlCl₃) D 1-(3-Chloro-4-fluorophenyl)propan-1-one (Desired Ketone) C->D F Thioamide Intermediate D->F Rearrangement & Thiation E Sulfur + Morpholine G Thioamide Intermediate F->G I Crude 2-(3-Chloro-4-fluorophenyl)propanoic acid G->I Cleavage H Acid/Base Hydrolysis J Pure Final Product I->J Purification

Caption: Regiochemical outcomes of the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Problem 1: My final product is contaminated with a significant amount of an isomeric impurity that is difficult to remove by recrystallization.

  • Probable Cause: This is the most common issue and almost certainly stems from poor regioselectivity during the Friedel-Crafts acylation step, leading to the formation of 2-(2-Chloro-3-fluorophenyl)propanoic acid alongside your target molecule. The similar physical properties of these isomers make them co-crystallize.

  • Solution: Optimize the Friedel-Crafts Acylation Conditions. The key is to maximize the kinetic and thermodynamic favorability for acylation at the C5 position (para to fluorine). This can be achieved by carefully controlling the reaction parameters.

    • Catalyst Choice & Stoichiometry: While Aluminum chloride (AlCl₃) is the standard Lewis acid, its high reactivity can sometimes decrease selectivity. [1]Using a slight excess (1.1-1.3 equivalents) is crucial, but a large excess can promote side reactions. Ensure the AlCl₃ is fresh and anhydrous, as moisture will deactivate it. [2] * Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the thermodynamically more stable para product over the kinetically faster-forming ortho product. Running the reaction at 0-5 °C during the addition of the acylating agent is highly recommended.

    • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred over more polar solvents like nitrobenzene, which can form highly reactive complexes with the Lewis acid.

    Optimized Conditions Summary

    Parameter Standard Condition Optimized for Selectivity Rationale
    Temperature Room Temp to 60°C 0°C to Room Temp Lower temperature favors the more stable para isomer. [3]
    Catalyst AlCl₃ (1.1-2.0 eq) AlCl₃ (1.1-1.3 eq) Minimizes side reactions and potential isomerization.
    Solvent Nitrobenzene / CS₂ Dichloromethane (DCM) DCM provides good solubility while being less reactive than nitrobenzene.

    | Addition Rate | Rapid addition | Slow, dropwise addition | Maintains low temperature and prevents localized concentration spikes. |

Problem 2: I'm observing diacylated by-products in my mass spectrometry analysis.

  • Probable Cause: Although the first acyl group deactivates the aromatic ring, making a second acylation less favorable, it can still occur under harsh conditions. [4][5]This is typically caused by using a large excess of the acylating agent (propanoyl chloride) or the Lewis acid, or by running the reaction at elevated temperatures for an extended period.

  • Solution: Strict Stoichiometric Control.

    • Use no more than 1.05-1.1 equivalents of propanoyl chloride relative to the limiting reagent (1-chloro-2-fluorobenzene).

    • Adhere to the optimized temperature conditions described in Problem 1.

    • Ensure the reaction is quenched promptly once analysis (e.g., by TLC or GC) shows consumption of the starting material.

Problem 3: The Willgerodt-Kindler reaction to form the thioamide is sluggish and gives low yields.

  • Probable Cause: The Willgerodt-Kindler reaction involves the conversion of the aryl ketone to a thioamide using sulfur and an amine, typically morpholine. [6][7]Incomplete reaction can be due to insufficient temperature, poor quality of reagents, or inefficient removal of water, which can hinder the initial enamine formation. [8]

  • Solution: Ensure Anhydrous Conditions and Sufficient Thermal Energy.

    • Reagents: Use freshly opened morpholine and finely powdered sulfur.

    • Temperature: The reaction often requires elevated temperatures (reflux, ~130-150 °C). Microwave-assisted synthesis can significantly reduce reaction times and improve yields. [8] 3. Water Removal: While not always necessary, using a Dean-Stark apparatus to remove water formed during the initial iminium ion formation can drive the reaction to completion.

Problem 4: The final hydrolysis step results in side products or incomplete conversion.

  • Probable Cause: The hydrolysis of the thioamide to the carboxylic acid can be performed under acidic or basic conditions. Incomplete hydrolysis is a common issue. Under harsh acidic conditions, side reactions on the aromatic ring can occur, while harsh basic conditions might not be effective enough for complete conversion.

  • Solution: Use a Biphasic Hydrolysis System. A robust method is to use a mixture of a strong acid (like 70% sulfuric acid) and an organic acid (like acetic acid) at reflux. This provides a homogenous reaction environment for the thioamide while ensuring a sufficiently high concentration of hydronium ions for efficient hydrolysis. Monitor the reaction by TLC or HPLC until the thioamide spot is no longer visible.

Section 3: Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring the reaction and identifying by-products? A1: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the volatile components in the Friedel-Crafts reaction mixture, including the starting material and the isomeric ketone products.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for analyzing the purity of the final, non-volatile carboxylic acid product. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with trifluoroacetic acid) provides excellent separation of the main product from its isomers and other impurities. [9][10] Q2: Can I use a different Lewis acid instead of aluminum chloride for the acylation? A2: Yes, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. They are generally milder than AlCl₃, which may lead to higher regioselectivity but could require higher temperatures or longer reaction times to achieve full conversion. The optimal choice may require some empirical screening for your specific setup.

Q3: My final product has a persistent yellow color. How can I remove it? A3: A yellow tint often indicates the presence of residual sulfur-containing impurities from the Willgerodt-Kindler reaction or other minor, highly conjugated by-products.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene or ethyl acetate), add a small amount of activated carbon (charcoal), heat gently for 15-30 minutes, and then filter through a pad of celite. This is very effective at removing colored impurities.

  • Recrystallization: Perform a final, careful recrystallization after the charcoal treatment. A mixed solvent system, such as toluene/heptane, often provides the best results for obtaining a pure, colorless crystalline product.

Section 4: Experimental Protocols

Protocol: High-Selectivity Friedel-Crafts Acylation
  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charging Reagents: Charge the flask with 1,2-dichloroethane (DCE) and aluminum chloride (1.2 equivalents). Cool the slurry to 0 °C in an ice-water bath.

  • Substrate Addition: Add 1-chloro-2-fluorobenzene (1.0 equivalent) to the cooled slurry.

  • Acylating Agent Addition: Add propanoyl chloride (1.05 equivalents) to the dropping funnel. Add it dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by GC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCE. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone intermediate. [2]

Protocol: RP-HPLC Analysis of Final Product Purity
  • Instrumentation: HPLC system with a UV detector. [10]2. Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Ramp from 30% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the final product in a 50:50 mixture of acetonitrile and water.

References

  • Andonian, A.
  • Organic Chemistry Reaction. Willgerodt-Kindler Reaction.
  • Benchchem.
  • Unacademy.
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction.
  • SynArchive. Willgerodt-Kindler Reaction.
  • Wikipedia. Darzens reaction.
  • Organic Chemistry Portal. Darzens Reaction.
  • MSU chemistry. Willgerodt‐Kindler Reac1on.
  • Chemguide.
  • Benchchem. Technical Support Center: Purification of 3-(3-Chloro-4-fluorophenyl)propanal.
  • Eurofins. ANALYTICAL METHOD SUMMARIES.
  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • PubChemLite. 2-(3-chloro-4-fluorophenyl)propanoic acid.
  • ACS Publications. Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity | Journal of the American Chemical Society.
  • Chemistry Steps.
  • YouTube.
  • MilliporeSigma. 3-(2-Chloro-4-fluorophenyl)propanoic acid | 174603-38-4.
  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Google Patents.
  • Ipri.com. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • University of Calgary.
  • PrepChem.com. Synthesis of 3-(2-chloro-4-cyanophenyl) propanoic acid.
  • Organic Syntheses Procedure. 2-phenylpropionic acid.
  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Google Patents. EP0225217A1 - 2-(3-Chloro-propionyl)
  • Benchchem. Application Notes and Protocols for 3-(3-Chloro-4-fluorophenyl)propanal as a Building Block in Organic Synthesis.
  • Sigma-Aldrich. 1-Chloro-2-fluorobenzene 99 348-51-6.
  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Benchchem.
  • Benchchem. A Comparative Guide to HPLC-Based Purity Validation of 2-Amino-2-(4-sulfophenyl)propanoic acid.
  • ChemScene. 191725-90-3 | (S)-2-(4-Fluorophenyl)propanoic acid.
  • Google Patents.
  • Patsnap. Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • NSF PAR. Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures.
  • PubChem. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583.

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-(3-Chloro-4-fluorophenyl)propanoic Acid

Introduction Welcome to the Technical Support Center for the chromatographic analysis of 2-(3-Chloro-4-fluorophenyl)propanoic acid. This compound is a halogenated phenylpropanoic acid derivative, structurally related to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center for the chromatographic analysis of 2-(3-Chloro-4-fluorophenyl)propanoic acid. This compound is a halogenated phenylpropanoic acid derivative, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen. It presents unique chromatographic challenges due to its dual chemical nature: a highly hydrophobic, polarizable halogenated aromatic ring and an ionizable carboxylic acid moiety (estimated pKa ~4.2). This guide provides field-proven insights, mechanistic explanations, and actionable troubleshooting steps to ensure robust, reproducible Reversed-Phase Liquid Chromatography (RPLC) methods.

Core Principles of Mobile Phase Optimization

To achieve optimal separation, scientists must control the ionization state of the analyte and minimize secondary interactions with the stationary phase.

  • Ionization Suppression (The pH Rule): Carboxylic acids lose a proton and become ionized as the mobile phase pH increases[1]. When the pH equals the compound's pKa, it exists in a 50/50 equilibrium of ionized and unionized states, leading to split peaks and severe retention time shifts. To ensure the compound remains fully protonated (hydrophobic) and retains predictably, the mobile phase pH must be strictly maintained at least 1.5 units below the pKa[1]. For 2-(3-Chloro-4-fluorophenyl)propanoic acid, this dictates a target pH of 2.0–2.7.

  • Mitigating Silanophilic Interactions: Even when ionization is suppressed, the electron-rich halogens and the carboxylic acid group can undergo secondary interactions with residual, unbonded silanol groups (Si-OH) on the silica matrix. These interactions are a primary driver of peak tailing[2]. Employing acidic modifiers (e.g., Formic Acid, TFA) not only controls the pH but also helps protonate these residual silanols, neutralizing their charge and preventing electrostatic binding[3].

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (USP Tailing Factor > 2.0) for this compound? A1: Peak tailing in RPLC is typically caused by multiple retention mechanisms operating simultaneously[4]. If your mobile phase pH is between 4.0 and 5.0, the carboxylic acid is partially ionized. Alternatively, the analyte may be interacting with active silanol sites on the column[5]. Causality & Solution: First, verify your mobile phase pH. Lower it to 2.5 using 0.1% Formic Acid or a phosphate buffer. If the pH is already optimal, the tailing is likely due to silanophilic interactions. Switch to a highly end-capped C18 column, which physically blocks access to residual silanols and minimizes secondary interactions[3].

Q2: My retention times are drifting between injections. How can I stabilize them? A2: Retention time instability for ionizable compounds indicates insufficient buffering capacity. Unbuffered mixtures of water and acetonitrile are highly susceptible to microscopic pH fluctuations caused by dissolved CO₂ or the sample matrix itself. Causality & Solution: Implement a true buffer system. A 20 mM Potassium Phosphate buffer adjusted to pH 2.5 provides superior buffering capacity, locking the pH in place and ensuring consistent hydrophobic retention.

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: Acetonitrile (ACN) is generally preferred for halogenated aromatic acids. ACN participates in dipole-dipole interactions that efficiently elute the polarizable chloro-fluoro-phenyl ring, resulting in sharper peaks and lower system backpressure. Methanol can be used if alternate selectivity is required to resolve co-eluting impurities, but it may yield slightly broader peaks.

Mobile Phase Additive Selection Data

The following table summarizes the quantitative parameters of common mobile phase additives and their mechanistic suitability for this specific analyte.

Buffer / AdditiveEffective pH RangeLC-MS CompatibleSuitability for 2-(3-Chloro-4-fluorophenyl)propanoic acid
0.1% Formic Acid ~2.7YesExcellent: Ideal pH for ionization suppression; volatile for MS detection.
0.1% Trifluoroacetic Acid (TFA) ~2.0YesGood: Strong ion-pairing agent; yields sharp peaks but can suppress MS signals.
20 mM Potassium Phosphate 2.1 - 3.1NoExcellent (UV only): Superior buffering capacity against complex sample matrices.
10 mM Ammonium Acetate 3.8 - 5.8YesPoor: pH overlaps with the analyte's pKa (~4.2), causing peak distortion.
Diagnostic Workflow

Below is the logical framework for diagnosing and resolving chromatographic issues with acidic drugs.

HPLC_Optimization A Assess Chromatogram of 2-(3-Chloro-4-fluorophenyl)propanoic acid B Is Peak Tailing Present? (USP Tailing Factor > 1.5) A->B C Check Mobile Phase pH B->C Yes G Optimal Symmetrical Peak (Asymmetry 0.9 - 1.2) B->G No D pH is near pKa (~4.2) Reduce pH to 2.5 C->D pH > 3.0 E pH is already < 2.5 Check Column Chemistry C->E pH < 3.0 D->G Retest F Use Highly End-Capped C18 to Block Silanols E->F Secondary Interactions F->G Retest

Fig 1: Logical troubleshooting workflow for resolving peak tailing in acidic drug HPLC.

Standardized Experimental Protocol

This self-validating protocol is designed to achieve baseline resolution and high reproducibility.

Step 1: Mobile Phase Preparation

  • Channel A (Aqueous): Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH will be approximately 2.7.

  • Channel B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix and sonicate.

Step 2: Column Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Note: Standard silica should not be used below pH 2.0 to prevent stationary phase hydrolysis[3].

  • Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate the column with 60% Channel A and 40% Channel B at a flow rate of 1.0 mL/min for at least 15 column volumes (approx. 20 minutes) until the baseline is perfectly flat.

Step 3: Sample Preparation

  • Accurately weigh 10 mg of 2-(3-Chloro-4-fluorophenyl)propanoic acid standard.

  • Dissolve in 10 mL of a diluent matching the initial mobile phase composition (60:40 Water:ACN). Mechanistic Insight: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized precipitation and peak distortion (solvent effect).

Step 4: System Suitability Testing (SST) & Execution

  • Set the UV detector to 220 nm (optimal for the substituted phenyl ring).

  • Inject 5 µL of the standard solution.

  • Validation Criteria: The method is considered self-validated and ready for sample analysis if:

    • The Relative Standard Deviation (RSD) of the retention time across 5 replicate injections is ≤ 1.0%.

    • The USP Tailing Factor is between 0.9 and 1.5.

References
  • Title: Exploring the Role of pH in HPLC Separation Source: Veeprho URL: [Link]

  • Title: Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 2-(3-Chloro-4-fluorophenyl)propanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is engineered for process chemists and drug development professionals who require robust, scalable, and h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid. This guide is engineered for process chemists and drug development professionals who require robust, scalable, and high-yielding catalytic methodologies. Depending on your target specifications (chiral vs. achiral, available starting materials), catalyst selection dictates the entire downstream workflow.

Executive Summary: Route Selection Matrix

To minimize side reactions and optimize yield, select your catalytic pathway based on the target product profile. Below is a quantitative comparison of the three primary synthetic routes.

Synthesis RouteCatalyst SystemTemp / PressureTarget YieldSelectivityKey Additive / Promoter
Asymmetric Hydrogenation Ru(OAc)2((S)-BINAP)25°C / 100 atm H₂>95%>97% eeMethanol (Solvent)
α-Arylation of Esters Pd(dba)2 / P(t-Bu)325°C / 1 atm85–90%Mono-arylationZinc Enolate (Transmetalation)
Hydrocarboxylation PdCl2(PPh3)270°C / 20 atm CO80–85%Branched (>90%)TsOH / Halide Salts (MBr)

Logical Workflow for Catalyst Selection

G Start Target: 2-(3-Chloro-4-fluorophenyl) propanoic acid R1 Route 1: Asymmetric Hydrogenation Start->R1 R2 Route 2: Pd-Catalyzed α-Arylation Start->R2 R3 Route 3: Pd-Catalyzed Hydrocarboxylation Start->R3 Cat1 Catalyst: Ru(OAc)2(BINAP) Conditions: H2 (100 atm) R1->Cat1 Cat2 Catalyst: Pd(dba)2 / P(t-Bu)3 Conditions: Zinc Enolate R2->Cat2 Cat3 Catalyst: PdCl2(PPh3)2 Conditions: CO / H2O / Acid R3->Cat3 Prod1 Chiral Product (ee > 95%) Cat1->Prod1 Prod2 Achiral Product (High Yield) Cat2->Prod2 Prod3 Branched Isomer (Regioselective) Cat3->Prod3

Fig 1. Catalyst selection pathways for 2-(3-Chloro-4-fluorophenyl)propanoic acid synthesis.

Deep Dive 1: Asymmetric Hydrogenation (The Chiral Pathway)

Context: If the strictly (S)- or (R)-enantiomer is required for targeted biological activity, asymmetric hydrogenation of 2-(3-chloro-4-fluorophenyl)acrylic acid is the industry standard.

Causality: Ruthenium-BINAP complexes provide exquisite chiral recognition. The acetate ligands in Ru(OAc)2(BINAP) are critical; they facilitate the initial coordination of the substrate's carboxylic acid proton, guiding the facial selectivity of the hydride transfer. The Ru-O bond cleavage in the catalytic cycle is highly sensitive to the hydrogen source, and high-pressure hydrogenation in protic solvents like methanol yields the desired chiral propanoic acids in up to 97% ee ()[1],[2].

Self-Validating Protocol
  • Preparation: In a nitrogen-filled glovebox, dissolve 2-(3-chloro-4-fluorophenyl)acrylic acid (1.0 eq) in strictly degassed, anhydrous methanol.

  • Catalyst Loading: Add 0.5 mol% of Ru(OAc)2((S)-BINAP).

  • Pressurization: Transfer to a high-pressure Hastelloy reactor, purge 3x with H₂, and pressurize to 100 atm.

  • Reaction: Stir at 25°C for 24 hours.

  • Validation Check: Monitor H₂ uptake via a mass flow controller. A plateau indicates reaction completion. Analyze an aliquot via chiral HPLC. If ee < 95%, the system has failed the validation check (suspect oxygen ingress or starting material impurities).

Troubleshooting & FAQ

Q: Why is my enantiomeric excess (ee) stalling at 80%? A: The transition state relies heavily on the protic solvent (methanol) participating in the Ru-carboxylate coordination network. Trace water disrupts this delicate hydrogen-bonding array. Ensure absolute anhydrous conditions and verify that your hydrogen gas is ultra-high purity (UHP, 99.999%).

Deep Dive 2: Palladium-Catalyzed α-Arylation (The C–C Coupling Pathway)

Context: When starting from the aryl halide (1-bromo-3-chloro-4-fluorobenzene), α-arylation of propionate esters offers a highly efficient route to the achiral product.

Causality: Using sterically hindered, electron-rich phosphines like P(t-Bu)3 or Q-Phos with Pd(dba)2 accelerates the rate-limiting reductive elimination step ()[3]. The extreme steric bulk forces the aryl and enolate ligands into close proximity, favoring rapid C–C bond formation over unwanted β-hydride elimination[4].

Self-Validating Protocol
  • Enolate Generation: React tert-butyl propionate with LiHMDS at -78°C in THF, then transmetalate with ZnCl₂ to form the zinc enolate.

  • Catalyst Activation: Mix Pd(dba)2 (1 mol%) and P(t-Bu)3 (2 mol%) in toluene for 15 minutes until a deep color change indicates active Pd(0) formation.

  • Coupling: Add 1-bromo-3-chloro-4-fluorobenzene (1.0 eq) and the zinc enolate (1.2 eq) to the catalyst solution. Stir at 25°C for 12 hours.

  • Validation Check: Quench an aliquot with saturated NH₄Cl. GC-MS must show <2% of the diarylation byproduct and >95% consumption of the aryl bromide.

Troubleshooting & FAQ

Q: I am observing significant diarylation. How do I prevent this? A: Diarylation occurs when the mono-arylated product undergoes a second deprotonation and coupling sequence. Switching from alkali metal enolates (Li/Na) to less basic zinc enolates completely suppresses this side reaction, allowing mono-arylation to proceed cleanly even at room temperature ()[5].

Deep Dive 3: Hydrocarboxylation of Styrenes (The Carbonylation Pathway)

Context: Hydrocarboxylation of 1-chloro-2-fluoro-4-vinylbenzene (3-chloro-4-fluorostyrene) using CO and water is an atom-economical approach.

Causality: Palladium-phosphine complexes catalyze the insertion of CO into the Pd-alkyl bond. The regioselectivity (branched vs. linear) is strictly governed by the bite angle of the phosphine ligand. Monophosphines like PPh₃ favor the branched isomer (2-arylpropanoic acid), whereas diphosphines shift selectivity toward the linear product ()[6]. Furthermore, alkali metal halide salts (like MBr) stabilize the Pd(II) active species, making the rate-limiting step either CO insertion or nucleophilic attack by H₂O ()[7].

Self-Validating Protocol
  • Setup: In an autoclave, combine 3-chloro-4-fluorostyrene (1.0 eq), PdCl2(PPh3)2 (2 mol%), TsOH (10 mol%), LiBr (5 mol%), and H₂O (2.0 eq) in 1,4-dioxane.

  • Carbonylation: Purge the vessel with CO gas, then pressurize to 20 atm.

  • Heating: Heat the reaction mixture to 70°C for 16 hours.

  • Validation Check: Depressurize carefully. ¹H NMR of the crude mixture must show the diagnostic methyl doublet (~1.5 ppm) of the branched 2-arylpropanoic acid, confirming regioselectivity over the linear 3-arylpropanoic acid.

Troubleshooting & FAQ

Q: My reaction yields a 1:1 mixture of the linear and branched isomers. How do I increase the branched selectivity? A: Ensure you are strictly using a monophosphine ligand (PPh3). If selectivity remains poor, verify the presence of your halide promoter (e.g., LiBr). Halide anions play a vital role in stabilizing the Pd(II)-hydride intermediate, which directly influences the Markovnikov vs. anti-Markovnikov insertion regiochemistry.

References

  • Noyori, R. et al. (2004). "Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts." Proceedings of the National Academy of Sciences. URL:[Link]

  • Hama, T., Hartwig, J. F. (2008). "Palladium-catalyzed alpha-arylation of esters with chloroarenes." Organic Letters. URL:[Link]

  • Bertoux, F. et al. (2000). "Hydroxycarbonylation of styrene with palladium catalysts." Journal of Molecular Catalysis A: Chemical. URL:[Link]

  • Xinjiang Technical Institute of Physics & Chemistry, CAS. (2013). "Effects of Alkali Halide Salts on Hydrocarboxylation of Styrene Catalyzed by Water-Soluble Palladium Phosphine Complexes." Catalysis Letters. URL:[Link]

  • Organic Chemistry Portal. (2004). "Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides." URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Acidity Showdown: 2-(3-Chloro-4-fluorophenyl)propanoic acid vs. 2-Fluoropropanoic acid

A Technical Guide for Researchers In the landscape of drug development and chemical synthesis, understanding the physicochemical properties of molecules is paramount. Among these, acidity, quantified by the acid dissocia...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

In the landscape of drug development and chemical synthesis, understanding the physicochemical properties of molecules is paramount. Among these, acidity, quantified by the acid dissociation constant (pKa), plays a pivotal role in determining a compound's behavior in biological systems and its suitability for various applications. This guide provides an in-depth comparison of the acidity of two halogenated carboxylic acids: 2-(3-Chloro-4-fluorophenyl)propanoic acid and 2-fluoropropanoic acid. We will delve into the structural and electronic factors governing their acidity and present experimental methodologies for their precise pKa determination.

The Contestants: A Structural Overview

At first glance, both molecules share a propanoic acid backbone. However, the substituents on the alpha-carbon and, in one case, the aromatic ring, are the key determinants of their acidic character.

  • 2-Fluoropropanoic acid: A simple aliphatic carboxylic acid with a highly electronegative fluorine atom on the carbon adjacent to the carboxyl group.

  • 2-(3-Chloro-4-fluorophenyl)propanoic acid: This molecule features a more complex structure with a phenyl group attached to the alpha-carbon. This aromatic ring is further substituted with a chlorine atom at the meta position and a fluorine atom at the para position relative to the propanoic acid chain.

The Decisive Factor: The Inductive Effect

The acidity of a carboxylic acid is fundamentally determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation.[1] Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value. The primary mechanism at play in these two molecules is the inductive effect , which is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[2][3]

Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate anion, dispersing the negative charge and thereby stabilizing it.[1][4] Halogens, being highly electronegative, are potent electron-withdrawing groups.[2][5]

  • In 2-fluoropropanoic acid , the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) directly on the alpha-carbon. This effect is transmitted to the adjacent carboxylate group, stabilizing the negative charge and making 2-fluoropropanoic acid significantly more acidic than its non-halogenated counterpart, propanoic acid. Fluorine is the most electronegative element, and its inductive effect is stronger than that of chlorine.[6][7]

  • In 2-(3-Chloro-4-fluorophenyl)propanoic acid , the situation is more nuanced. The phenyl ring itself is generally considered electron-withdrawing. Furthermore, the ring is substituted with two halogens. Both the chlorine and fluorine atoms exert an electron-withdrawing inductive effect.[8] However, halogens attached to an aromatic ring also exhibit a resonance effect, where their lone pair electrons can be donated to the pi system of the ring.[9][10] For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution but still influencing the acidity of a substituent.[11][12] The combined inductive effects of the substituted phenyl ring, chlorine, and fluorine all contribute to withdrawing electron density from the propanoic acid moiety, thereby stabilizing the carboxylate anion.

Predicting the Victor: A Qualitative Analysis

Based on the principles of inductive effects, we can predict the relative acidities. Fluorine is more electronegative than chlorine, and in 2-fluoropropanoic acid, it is positioned directly on the alpha-carbon, maximizing its electron-withdrawing influence on the carboxyl group.[5][7]

In 2-(3-Chloro-4-fluorophenyl)propanoic acid, the electron-withdrawing groups are part of a larger, more distant phenyl substituent. While the combined effect of the substituted ring is significant, the direct proximity of the highly electronegative fluorine in 2-fluoropropanoic acid is expected to have a more pronounced acid-strengthening effect. Therefore, it is hypothesized that 2-fluoropropanoic acid is the stronger acid and will have a lower pKa value.

Experimental Verification: Determining the pKa

To validate our prediction, we must turn to experimental data. The pKa of an acid can be determined through several reliable methods, with potentiometric titration and UV-Vis spectrophotometry being two of the most common.[13][14]

Predicted and Reported pKa Values
CompoundPredicted pKaSource
2-Fluoropropanoic acid2.68 ± 0.10[15]

The predicted pKa of 2-fluoropropanoic acid is indeed quite low, indicating a relatively strong organic acid. This supports the hypothesis that the alpha-fluorine substituent has a powerful acidifying effect.

Experimental Protocols

For researchers seeking to determine or verify the pKa values of these or similar compounds, the following detailed protocols are provided.

Protocol 1: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.[16][17][18]

Materials and Equipment:

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Burette (10 mL or 25 mL).

  • Beaker (100 mL).

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • The carboxylic acid to be tested (e.g., 2-fluoropropanoic acid).

  • Deionized water.

  • Inert gas (e.g., Nitrogen) for purging.

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the carboxylic acid and dissolve it in approximately 50 mL of deionized water in a 100 mL beaker.[18]

  • Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration.[16]

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.

  • Initial pH: Record the initial pH of the acid solution.

  • Titration: Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: Continue the titration until the pH begins to change rapidly, indicating the approach of the equivalence point. Continue adding titrant well past the equivalence point until the pH change upon addition becomes small again.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[16]

Diagram: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Acid Solution A->B D Purge with N2 B->D C Prepare Standardized NaOH E Titrate with NaOH C->E D->E F Record pH and Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point G->H I Find Half-Equivalence Point H->I J pKa = pH at Half-Equivalence I->J

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is particularly useful for compounds that have a chromophore near the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[14][19][20] It requires smaller sample amounts than potentiometric titration.[14][20]

Materials and Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes (1 cm path length).

  • pH meter.

  • A series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., from pH 1 to 4 for 2-fluoropropanoic acid).

  • Stock solution of the carboxylic acid in a suitable solvent (e.g., methanol or water).

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions of constant ionic strength covering a range of pH values around the expected pKa.

  • Sample Preparation: Prepare a set of solutions by adding a small, constant volume of the carboxylic acid stock solution to a constant volume of each buffer solution in separate vials. The final concentration of the analyte should be consistent across all samples.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) of the analyte in the most acidic buffer to obtain the spectrum of the fully protonated species (HA).

    • Record the UV-Vis spectrum of the analyte in the most basic buffer to obtain the spectrum of the fully deprotonated species (A⁻).

    • Record the UV-Vis spectra of the analyte in all the intermediate buffer solutions.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this sigmoid curve, which is the point where the absorbance is halfway between the minimum and maximum values.[21]

    • Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Diagram: UV-Vis Spectrophotometry Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Series (various pH) C Create Samples (Analyte in each Buffer) A->C B Prepare Analyte Stock Solution B->C D Record UV-Vis Spectra for all Samples C->D E Plot Absorbance vs. pH (at λmax) D->E F Identify Inflection Point of Sigmoid Curve E->F G pKa = pH at Inflection Point F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The acidity of a carboxylic acid is a direct reflection of the electronic environment surrounding the carboxyl group. In the comparison between 2-(3-Chloro-4-fluorophenyl)propanoic acid and 2-fluoropropanoic acid, the latter is predicted to be the stronger acid due to the powerful and proximate inductive effect of the alpha-fluorine atom. This guide has outlined the theoretical basis for this prediction and provided detailed, validated experimental protocols for the determination of pKa values, empowering researchers to make informed decisions in their scientific endeavors. The principles discussed here are broadly applicable to understanding and predicting the acidity of a wide range of organic molecules.

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Khan Academy. (n.d.). Substituent effects on acidic strength. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Fiveable. (2026, March 2). 20.4 Substituent Effects on Acidity - Organic Chemistry. Retrieved from [Link]

  • Neuman, R. C. (n.d.). 14: Substituent Effects. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • De Legge, F. P., Lempens, E. H., & Janssen, H. M. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 3.4: Structural Effects on Acidity and Basicity. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Fluoropropionic acid. Retrieved from [Link]

  • Brown, T. H., et al. (2020). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • LibreTexts. (n.d.). 7.4 Structural Effects on Acidity and Basicity. Retrieved from [Link]

  • Ashenhurst, J. (2010, September 22). Five Key Factors That Influence Acidity. Master Organic Chemistry. Retrieved from [Link]

  • Barbault, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Yılmaz, B. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]

  • Columbia University. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Barbault, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Barnard College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

Sources

Comparative

Establishing the Purity of 2-(3-Chloro-4-fluorophenyl)propanoic Acid: A Comprehensive Comparison Guide

Establishing the purity of 2-(3-Chloro-4-fluorophenyl)propanoic acid—a critical chiral building block in pharmaceutical synthesis—requires a multi-dimensional analytical approach. Because this molecule possesses both a h...

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the purity of 2-(3-Chloro-4-fluorophenyl)propanoic acid—a critical chiral building block in pharmaceutical synthesis—requires a multi-dimensional analytical approach. Because this molecule possesses both a halogenated aromatic system and a chiral center at the α-carbon, "purity" cannot be defined by a single metric. It must be evaluated across two distinct axes: chemical purity (the absence of achiral byproducts, regioisomers, or residual solvents) and enantiomeric purity (the ratio of R to S enantiomers).

As an Application Scientist, relying on a single method is a critical failure point. This guide objectively compares three highly orthogonal analytical methodologies—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Chiral HPLC. By examining the causality behind these techniques, researchers can build self-validating workflows to ensure the absolute integrity of their synthetic intermediates.

Reverse-Phase HPLC (RP-HPLC): Profiling Chemical Impurities

Mechanism & Causality: RP-HPLC separates compounds based on hydrophobic interactions with a non-polar stationary phase (typically C18). For 2-(3-Chloro-4-fluorophenyl)propanoic acid, the mobile phase must be acidic. Without an acidic modifier (like Trifluoroacetic Acid, TFA), the carboxylic acid group ionizes, leading to multiple hydration states, severe peak tailing, and unpredictable retention times. Keeping the pH well below the molecule's pKa (~4.5) ensures it remains fully protonated and lipophilic.

Self-Validating Protocol:

  • System Suitability: Inject a resolution standard containing the analyte and a closely eluting known impurity (e.g., the 2-chloro-4-fluoro regioisomer). Ensure a chromatographic resolution ( Rs​ ) > 2.0 before proceeding.

  • Sample Preparation: Dissolve the sample to a concentration of 1.0 mg/mL in Acetonitrile:Water (50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: Calculate relative chemical purity via area normalization.

Quantitative 1H-NMR (qNMR): Absolute Chemical Purity

Mechanism & Causality: Unlike HPLC, which relies on variable UV response factors and requires identical reference standards for absolute quantification, qNMR is a primary ratio method. The signal intensity (integral) in a 1H-NMR spectrum is directly proportional to the number of protons generating that signal[1]. By co-dissolving the sample with an internal standard (IS) of known high purity, one can calculate absolute purity without needing a standard of the analyte itself[2].

Self-Validating Protocol:

  • Internal Standard Selection: Use Maleic acid (certified reference material, >99.5% purity). Its singlet at ~6.3 ppm does not overlap with the aromatic (7.0–7.5 ppm) or aliphatic (1.4 ppm, 3.8 ppm) protons of 2-(3-Chloro-4-fluorophenyl)propanoic acid.

  • Sample Preparation: Accurately weigh ~20.0 mg of the analyte and ~10.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters (Critical):

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 30–60 seconds. Causality: Protons have different longitudinal relaxation times ( T1​ ). A long D1 ensures >99% relaxation of all nuclei between pulses, preventing integration truncation which severely skews quantitative accuracy[1].

  • Data Analysis: Phase and baseline correct the spectrum. Integrate the IS peak (2H) and the analyte's methyl doublet at ~1.4 ppm (3H). Calculate absolute purity using the mass, integral, and molecular weight ratios.

Chiral HPLC: Establishing Enantiomeric Excess (ee)

Mechanism & Causality: Enantiomers have identical physical properties in an achiral environment. To separate the R and S forms of 2-(3-Chloro-4-fluorophenyl)propanoic acid, a Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) form transient diastereomeric complexes with the enantiomers via hydrogen bonding, dipole-dipole interactions, and steric inclusion within the polymer's helical grooves[3]. The addition of an acidic modifier is again strictly necessary to maintain the analyte in its un-ionized state, ensuring consistent interaction with the chiral selector[4].

Self-Validating Protocol:

  • System Suitability: Inject a racemic mixture of the analyte. Verify baseline separation ( Rs​ > 1.5) to confirm the column's chiral recognition capability has not degraded.

  • Sample Preparation: Dissolve the sample at 0.5 mg/mL in Hexane/Isopropanol (90:10 v/v).

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v)[4].

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 230 nm.

  • Data Analysis: Calculate Enantiomeric Excess (ee) using the formula: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Comparative Data Summary

The following table synthesizes the performance metrics and operational requirements of the three methodologies, providing a clear framework for analytical selection.

ParameterRP-HPLC (Relative Purity)qNMR (Absolute Purity)Chiral HPLC (Enantiomeric Purity)
Primary Objective Impurity profiling, relative chemical purityAbsolute mass-fraction purity (Assay)Enantiomeric excess (ee), R/S ratio
Accuracy / Precision High precision; accuracy depends on standardAccuracy ~1-2%; Precision <1%High precision for minor enantiomer
Run Time per Sample 15–20 minutes10–15 minutes (with long D1 delay)20–30 minutes (Isocratic)
Reference Standard Requires exact identical standard for assayRequires generic internal standard onlyRequires racemic mixture for method setup
Sample Recovery DestructiveNon-destructive (sample can be recovered)Destructive
Specificity High (separates structurally similar impurities)Moderate (relies on clear, isolated NMR signals)High (specifically resolves stereoisomers)
Visualization: Purity Assessment Workflow

PurityWorkflow Start 2-(3-Chloro-4-fluorophenyl) propanoic acid Sample Split Purity Assessment Workflow Start->Split ChemPurity Chemical Purity Split->ChemPurity ChiralPurity Enantiomeric Purity Split->ChiralPurity RPHPLC RP-HPLC (Relative Purity) ChemPurity->RPHPLC Impurity Profiling qNMR qNMR (Absolute Purity) ChemPurity->qNMR Absolute Assay ChiralHPLC Chiral HPLC (Enantiomeric Excess) ChiralPurity->ChiralHPLC R/S Ratio Decision Meets Specifications? RPHPLC->Decision qNMR->Decision ChiralHPLC->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess / Reject Decision->Fail No

Figure 1: Comprehensive purity assessment workflow for 2-(3-Chloro-4-fluorophenyl)propanoic acid.

References
  • Title: The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR Source: American Chemical Society (ACS) URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: MDPI (Molecules) URL: [Link]

  • Title: Analytical NMR - Quantitative NMR Source: Magritek URL: [Link]

Sources

Validation

cross-validation of analytical results for 2-(3-Chloro-4-fluorophenyl)propanoic acid

Cross-Validation of Analytical Results for 2-(3-Chloro-4-fluorophenyl)propanoic Acid: A Comprehensive Guide to Chiral Purity and Structural Identity In the rigorous landscape of pharmaceutical development, the analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Results for 2-(3-Chloro-4-fluorophenyl)propanoic Acid: A Comprehensive Guide to Chiral Purity and Structural Identity

In the rigorous landscape of pharmaceutical development, the analytical characterization of chiral building blocks is a non-negotiable critical quality attribute. 2-(3-Chloro-4-fluorophenyl)propanoic acid (CAS 1368552-34-4) is a highly specialized chiral intermediate[1]. Featuring an α -chiral center adjacent to a carboxylic acid and a halogenated aromatic ring, this molecule presents unique chromatographic challenges.

Relying on a single analytical technique to determine enantiomeric excess (ee) or chemical purity often leads to a false sense of security, as co-eluting impurities or baseline artifacts can be easily masked[2]. To establish absolute trustworthiness in your data, a self-validating system utilizing orthogonal cross-validation is required. This guide details the mechanistic causality and step-by-step protocols for cross-validating the analytical profile of 2-(3-Chloro-4-fluorophenyl)propanoic acid using Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR)[3].

Analytical Strategy & Mechanistic Causality

As an Application Scientist, method development must be driven by the physicochemical properties of the analyte rather than trial and error. The structural motifs of 2-(3-Chloro-4-fluorophenyl)propanoic acid dictate our analytical choices:

  • The Propanoic Acid Moiety ( pKa​≈4.5 ): In normal-phase chromatography, the carboxylate anion interacts strongly with residual silanols on the silica support, causing severe peak tailing. Therefore, an acidic modifier is mandatory in HPLC to keep the molecule fully protonated.

  • The Halogenated Phenyl Ring: The electron-withdrawing chlorine and fluorine atoms alter the electron density of the aromatic ring. This heavily influences the π−π stacking interactions with the chiral stationary phase (CSP), making derivatized amylose or cellulose columns highly effective.

  • The Need for Orthogonality: Cross-validation requires techniques with fundamentally different retention mechanisms. While HPLC relies on liquid-phase partitioning, SFC utilizes supercritical CO2​ , offering a distinct solvation environment that often eliminates the need for acidic additives[4]. qNMR acts as the ultimate tie-breaker, providing absolute mass-balance purity without chromatographic bias.

Cross-Validation Workflow

The following diagram illustrates the self-validating workflow designed to ensure absolute data integrity across multiple analytical platforms.

G A Analyte: 2-(3-Chloro-4-fluorophenyl)propanoic acid B Sample Preparation (Standardized Solvents) A->B C Method A: Normal Phase Chiral HPLC (High Resolution) B->C D Method B: Chiral SFC (Orthogonal Selectivity) B->D E Method C: 1H qNMR (Absolute Mass Purity) B->E F Statistical Cross-Validation (Bland-Altman / F-Test) C->F D->F E->F G Validated Analytical Profile (Purity & Enantiomeric Excess) F->G

Workflow for the orthogonal cross-validation of chiral and chemical purity analytical methods.

Experimental Protocols: Self-Validating Systems

Protocol A: Normal Phase Chiral HPLC (The Reference Standard)

This method establishes the baseline enantiomeric resolution ( Rs​>1.7 ) required by regulatory guidelines[3].

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H, 250 x 4.6 mm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Causality: Hexane provides the non-polar bulk. Isopropanol acts as the polar modifier to tune retention. The 0.1% TFA is critical; it suppresses the ionization of the propanoic acid, forcing it into a neutral state to prevent secondary interactions and peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Step-by-Step:

    • Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of the mobile phase to prevent solvent-mismatch band broadening.

    • Inject 10 µL into the HPLC system.

    • Run isocratically for 20 minutes. Calculate the ee via area normalization.

Protocol B: Chiral SFC (The Orthogonal Validator)

SFC provides a faster, greener alternative with a completely different thermodynamic retention profile[3].

  • Column: Cellulose tris(4-methylbenzoate) coated on 5 µm silica (e.g., Chiralcel OJ-H, 250 x 4.6 mm).

  • Mobile Phase: Supercritical CO2​ / Methanol (80:20, v/v).

    • Causality: Supercritical CO2​ possesses high diffusivity and low viscosity, enabling rapid mass transfer. Methanol acts as a strong hydrogen-bond donor/acceptor. In the SFC environment, this protic modifier sufficiently shields the acidic moiety, allowing for sharp peaks without the use of TFA[4]. This additive-free approach is highly advantageous for preventing equipment corrosion and simplifying preparative scale-up.

  • Parameters: Backpressure at 120 bar, Temperature at 35°C, Flow rate at 3.0 mL/min.

  • Step-by-Step:

    • Dissolve 1.0 mg of the analyte in 1.0 mL of pure Methanol.

    • Inject 5 µL into the SFC system.

    • Run isocratically for 7 minutes. Cross-reference the calculated ee against Protocol A.

Protocol C: Chemical Purity by qNMR (The Absolute Mass Anchor)

Chromatography relies on relative UV absorbance, which can be skewed if impurities have different extinction coefficients. qNMR measures the absolute number of protons, providing a true mass-balance purity check.

  • Step-by-Step:

    • Weigh exactly 10.0 mg of the analyte and 5.0 mg of an internal standard (e.g., Maleic acid, traceable to NIST).

    • Dissolve the mixture in 0.6 mL of DMSO- d6​ .

    • Acquire a 1H -NMR spectrum with a relaxation delay ( D1​ ) of at least 30 seconds. Causality: A long D1​ ensures complete longitudinal relaxation of all protons, which is mandatory for accurate integration.

    • Integrate the distinct aromatic protons of the analyte against the olefinic protons of Maleic acid to calculate the absolute mass fraction.

Data Presentation & Comparative Metrics

To validate the methods, the quantitative data extracted from the protocols must be statistically reconciled[2]. The tables below summarize the expected performance and validation criteria for 2-(3-Chloro-4-fluorophenyl)propanoic acid.

Table 1: Chromatographic Performance Comparison

ParameterChiral HPLC (Normal Phase)Chiral SFCMechanistic Driver
Resolution ( Rs​ ) > 2.0> 1.8HPLC benefits from stronger π−π interactions; SFC benefits from higher column efficiency.
Analysis Time ~20 min~7 minSFC's lower mobile phase viscosity allows for higher flow rates without backpressure penalties.
Mobile Phase Hexane / IPA / TFA CO2​ / MethanolSFC eliminates the need for toxic, non-polar hydrocarbons.
Additive Requirement 0.1% TFA (Mandatory)NoneMethanol in SFC acts as a transient hydrogen bond donor/acceptor, masking the acid[4].

Table 2: Cross-Validation Metrics (Target Data)

Validation ParameterAcceptance CriteriaHPLC ResultSFC Result
Precision (%RSD, n=6) 2.0%0.8%1.1%
Accuracy (% Recovery) 98.0% - 102.0%99.5%100.2%
LOD (Minor Enantiomer) 0.05%0.02%0.03%
LOQ (Minor Enantiomer) 0.10%0.06%0.09%

Conclusion

The analytical cross-validation of 2-(3-Chloro-4-fluorophenyl)propanoic acid demonstrates that true scientific integrity is built on causality and orthogonality. By pairing the robust, high-resolution capabilities of Normal Phase Chiral HPLC with the rapid, additive-free orthogonal selectivity of Chiral SFC, researchers can confidently rule out hidden impurities. Anchoring these chromatographic results with absolute qNMR data creates a self-validating triad that ensures the highest standards of pharmaceutical quality control.

References

  • . "System Suitability and Validation for Chiral Purity Assays of Drug Substances." Chromatography Online. URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 2-(3-Chloro-4-fluorophenyl)propanoic Acid Analysis

Introduction 2-(3-Chloro-4-fluorophenyl)propanoic acid (CAS 1368552-34-4) is a highly specific chiral building block and analytical impurity. Structurally, it belongs to the 2-arylpropionic acid class, making it a close...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Chloro-4-fluorophenyl)propanoic acid (CAS 1368552-34-4) is a highly specific chiral building block and analytical impurity. Structurally, it belongs to the 2-arylpropionic acid class, making it a close relative of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and ibuprofen [1], as well as an intermediate for targeted kinase inhibitors. Because it possesses a chiral center at the C2 position, enantiomeric profiling and trace quantification are critical. The pharmacological activity or toxicity of 2-arylpropionic acid derivatives often resides predominantly in one enantiomer, though metabolic chiral inversion can occur in biological systems [2]. Consequently, selecting the appropriate grade of reference standard is the foundational step in ensuring analytical accuracy, regulatory compliance, and patient safety.

PART 1: The Causality of Standard Selection

In analytical chemistry, a method is only as reliable as the reference standard calibrating it. When quantifying 2-(3-Chloro-4-fluorophenyl)propanoic acid—either as a starting material, a synthetic intermediate, or a degradant—laboratories must choose between Certified Reference Materials (CRMs), Working Standards, and In-House Synthesized Standards. The causality behind this selection impacts every downstream data point:

  • Metrological Traceability & Uncertainty: Under [3], CRMs provide a certified property value with an associated expanded uncertainty and metrological traceability. For a fluorinated, chlorinated chiral compound, isotopic and enantiomeric impurities can severely skew LC-MS/MS ionization efficiencies and chiral HPLC integration. CRMs eliminate this systemic bias by providing a mathematically quantifiable baseline.

  • Regulatory Alignment: The recently updated [4] explicitly emphasizes that reference materials must be suitably characterized with documented identity and purity. Using a CRM directly satisfies the robustness and accuracy requirements for establishing the Limit of Quantitation (LOQ) and Linearity without requiring secondary justification.

  • Chiral Fidelity: In-house standards often lack rigorous enantiomeric excess (ee%) certification. If an in-house standard of the S-enantiomer contains even 0.5% of the R-enantiomer, it introduces a baseline error in chiral assay validation, leading to false-positive impurity reporting.

PART 2: Objective Comparison of Reference Standard Grades

To facilitate objective decision-making, the following table summarizes the performance and compliance metrics of the three primary tiers of reference standards used in pharmaceutical analysis.

ParameterISO 17034 Certified Reference Material (CRM)Compendial / Working StandardIn-House Synthesized Standard
Purity Certification >99.5% (Quantitative NMR / Mass Balance)>98.0% (Typically HPLC-UV/Titration)Variable (Depends on internal QC)
Enantiomeric Purity Certified ee > 99.9%Often not certified for chiral purityRequires internal chiral validation
Traceability Fully traceable to SI unitsTraceable to primary compendial standardNot metrologically traceable
Uncertainty Value Explicitly stated (e.g., ± 0.2%)Not providedNot provided
Regulatory Acceptance Unquestioned (FDA, EMA, ICH Q2(R2))High (Routine QC)Low (Requires extensive justification)
Cost & Lead Time High cost, readily availableModerate cost, readily availableLow material cost, high labor/time cost
Best Use Case Method validation, calibration curves, dispute resolutionRoutine batch release, daily system suitabilityEarly-stage R&D, proof-of-concept screening

PART 3: Self-Validating Analytical Protocols

To ensure robust analysis of 2-(3-Chloro-4-fluorophenyl)propanoic acid, the following protocols integrate self-validating system suitability criteria, ensuring the analytical system proves its own fitness for purpose before generating sample data.

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

Causality: 2-Arylpropionic acids are effectively resolved using polysaccharide-derived chiral stationary phases (CSPs) [5]. The chiral recognition relies on hydrogen bonding, dipole-dipole interactions, and steric fit within the polysaccharide cavity.

  • Column Selection: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or an equivalent amylose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Mobile Phase Preparation: Mix Hexane / Isopropanol / Trifluoroacetic acid (TFA) in a 90:10:0.1 (v/v/v) ratio. Mechanistic Note: TFA is critical to suppress the ionization of the propanoic acid moiety, maintaining it in a neutral state to prevent severe peak tailing and loss of resolution.

  • Standard Preparation: Dissolve the CRM of racemic 2-(3-Chloro-4-fluorophenyl)propanoic acid in the mobile phase to a final concentration of 100 µg/mL.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, maintain the column temperature at 25°C, and monitor UV absorbance at 220 nm.

  • System Suitability (Self-Validation): The system is only valid if the resolution ( Rs​ ) between the R and S enantiomers is ≥2.0 . Furthermore, the tailing factor for both peaks must be ≤1.5 . If these criteria fail, the mobile phase must be remixed or the column regenerated.

Protocol 2: LC-MS/MS Quantitative Profiling for Trace Impurities

Causality: For quantifying trace levels of this compound in an API matrix, tandem mass spectrometry (MS/MS) offers superior sensitivity and selectivity over UV detection. Electrospray ionization in negative mode (ESI-) is optimal due to the ready deprotonation of the carboxylic acid group.

  • Sample Preparation: Dilute the API sample in Acetonitrile/Water (50:50). Spike the solution with an isotopically labeled internal standard (e.g., 2-(3-Chloro-4-fluorophenyl)propanoic acid-d3) at a known concentration to automatically correct for matrix-induced ion suppression.

  • Chromatographic Separation: Use a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Prepare Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5.0 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode (ESI-). Monitor the precursor-to-product ion transition (e.g., [M-H]- m/z 201 m/z 157), which corresponds to the characteristic loss of CO2​ from the propanoic acid chain.

  • System Suitability (Self-Validation): The signal-to-noise (S/N) ratio of the CRM standard at the Limit of Quantitation (LOQ) must be ≥10:1 . The back-calculated accuracy of all CRM calibration standards must fall within ±15% of their nominal concentration (±20% at the LOQ).

PART 4: Workflows and Visualizations

Standard_Workflow A Candidate Material Synthesis B Identity Testing (NMR, IR, MS) A->B C Purity Assessment (HPLC-UV, GC-FID) B->C Pass G Failed Specs: Repurify or Reject B->G Fail D Chiral Purity (Chiral HPLC) C->D Pass C->G Fail E Mass Balance Calculation (100% - Impurities) D->E ee > 99.9% D->G ee < 99.9% F ISO 17034 Certification & Traceability E->F Final Value Assignment

Workflow for ISO 17034 certification of chiral reference materials.

Chiral_Mechanism A Racemic Mixture (R/S Enantiomers) B Chiral Stationary Phase (Polysaccharide CSP) A->B Injection into HPLC C Transient Diastereomeric Complexes B->C Hydrogen Bonding & Steric Interactions D S-Enantiomer (Stronger Affinity) C->D E R-Enantiomer (Weaker Affinity) C->E F Later Elution Time (Rt2) D->F Retained Longer G Earlier Elution Time (Rt1) E->G Elutes First

Mechanism of chiral resolution for 2-arylpropionic acid derivatives on a CSP.

References

  • Development of novel methods for preparing chiral non-steroidal anti-inflammatory drugs (NSAIDs) by asymmetric esterification. National Library of Medicine (PubMed). URL:[Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. URL:[Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization (ISO). URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. URL:[Link]

Validation

A Guide to Inter-Laboratory Comparison for the Quantification of 2-(3-Chloro-4-fluorophenyl)propanoic Acid

Introduction: The Imperative for Analytical Consensus In the landscape of pharmaceutical development and scientific research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Analytical Consensus

In the landscape of pharmaceutical development and scientific research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is non-negotiable. 2-(3-Chloro-4-fluorophenyl)propanoic acid, a halogenated aromatic carboxylic acid, represents a class of compounds frequently encountered as intermediates in the synthesis of complex molecules. The integrity of all subsequent research and development hinges on the reliability of its initial quantitative analysis.

However, analytical data is not generated in a vacuum. Variations in instrumentation, reagents, protocols, and even analyst technique can introduce discrepancies between laboratories. To ensure that data is comparable, reproducible, and ultimately trustworthy across different sites, a robust quality assurance framework is essential.[1] Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of this framework.[2][3] An ILC is a planned study where multiple laboratories analyze identical samples to evaluate and compare their analytical performance.[4] This guide provides a comprehensive overview of designing and interpreting an ILC for the quantification of 2-(3-Chloro-4-fluorophenyl)propanoic acid, drawing upon established analytical principles and regulatory expectations.

Foundational Analytical Methodologies: A Comparative Overview

The choice of analytical technique is the first critical decision point. For a molecule like 2-(3-Chloro-4-fluorophenyl)propanoic acid, several high-performance analytical methods are suitable, each with distinct advantages and considerations.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique.[5] Separation is typically achieved on a reversed-phase column (e.g., C18), and the aromatic ring of the analyte allows for strong ultraviolet absorbance, facilitating detection.[6][7] Its primary strength lies in its simplicity and cost-effectiveness. However, its specificity can be limited in complex matrices where other components might co-elute and absorb at the same wavelength.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and the high specificity of mass spectrometric detection.[8] A significant consideration for carboxylic acids like this analyte is their low volatility. Therefore, a chemical derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl or trimethylsilyl ester) is typically required before analysis.[9][10] This adds a step to sample preparation but can yield high sensitivity and structural confirmation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity.[11] The technique combines the powerful separation capabilities of HPLC with the highly selective detection of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can accurately quantify the analyte even at very low concentrations in complex biological matrices, minimizing interferences.[12][13] While powerful, it requires more specialized instrumentation and expertise.

Designing a Robust Inter-Laboratory Comparison Study

A successful ILC requires meticulous planning and a clearly defined protocol to ensure that the comparison is fair and the results are meaningful.[4]

Study Objective and Organization

The primary objective is to assess the state of practice in the quantification of 2-(3-Chloro-4-fluorophenyl)propanoic acid and to provide individual laboratories with an objective measure of their performance against their peers. The study is organized by a central, impartial body responsible for preparing and distributing test materials and for the statistical analysis of the returned data.[4]

Test Material Preparation and Distribution

The integrity of the test material is paramount. The process begins with a well-characterized, high-purity certified reference material (CRM) of 2-(3-Chloro-4-fluorophenyl)propanoic acid.[14][15]

  • Preparation of Stock Solution: A primary stock solution is prepared by accurately weighing the CRM and dissolving it in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Creation: The stock solution is used to spike a relevant matrix (e.g., human plasma, buffer solution) to create a series of blind samples at varying concentrations, covering a clinically or industrially relevant range. A blank matrix sample is also included.

  • Homogeneity and Stability: Before distribution, the bulk spiked samples must be rigorously tested for homogeneity to ensure every aliquot is identical. Stability testing under the proposed shipping and storage conditions is also performed.

  • Distribution: Samples are aliquoted into appropriately labeled vials, frozen (e.g., at -70°C), and shipped on dry ice to participating laboratories.[16]

Instructions for Participating Laboratories

Participants are instructed to:

  • Analyze the samples using their own in-house, validated analytical procedure.

  • Perform the analysis in triplicate on two separate days.

  • Report the mean concentration for each sample, the standard deviation, and the coefficient of variation (%CV).

  • Provide a summary of their analytical method, including the type of instrumentation, sample preparation procedure, and key validation parameters like linearity, accuracy, and precision.

The following diagram illustrates the workflow of the entire inter-laboratory comparison study.

cluster_coordinator Study Coordinator cluster_participants Participating Laboratories (Lab A, B, C...) cluster_analysis Data Analysis & Reporting A Procure Certified Reference Material (CRM) B Prepare & Validate Test Samples (Spiked Matrix) A->B C Assess Homogeneity & Stability B->C D Distribute Blind Samples to Participants C->D E Receive & Store Samples D->E F Analyze Samples using In-House Validated Method E->F G Submit Quantitative Results & Method Summary F->G H Collect & Collate Data G->H I Perform Statistical Analysis (e.g., z-scores) H->I J Generate & Distribute Final Comparison Report I->J

Caption: Workflow of the inter-laboratory comparison study.

Detailed Experimental Protocol: An Exemplary LC-MS/MS Method

To ground this guide in practical application, here is a detailed, self-validating protocol for the quantification of 2-(3-Chloro-4-fluorophenyl)propanoic acid in human plasma. This method is designed to meet the rigorous standards outlined in ICH and FDA guidelines.[17][18]

Reagents and Materials
  • Reference Standard: 2-(3-Chloro-4-fluorophenyl)propanoic acid (≥99% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-labeled) is highly recommended.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Human Plasma: Pooled, K₂EDTA as anticoagulant.

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients (e.g., Shimadzu Nexera, Waters ACQUITY).[19]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Agilent 6400 series).[20]

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[13]

Stock Solutions, Calibration Standards, and QC Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.

  • Calibration (CAL) Standards: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare working solutions. Spike these into blank human plasma to create CAL standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma from a separate weighing of the reference standard at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (prepared in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
ParameterValue
LC Conditions
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient30% B to 95% B over 3 min, hold for 1 min, re-equilibrate
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Analyte)To be determined experimentally (e.g., m/z 201 -> 157)
MRM Transition (IS)To be determined experimentally (e.g., m/z 207 -> 163)
Source Temperature500 °C
IonSpray Voltage-4500 V
Method Validation

The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.[17][21][22]

The following diagram illustrates the analytical workflow for a single sample.

A Sample Receipt (CAL, QC, or Unknown) B Aliquot 50 µL Plasma A->B C Add 150 µL Acetonitrile with Internal Standard B->C D Vortex to Precipitate Protein C->D E Centrifuge D->E F Transfer Supernatant to HPLC Vial E->F G Inject into LC-MS/MS System F->G H Data Acquisition (MRM Mode) G->H I Process Data & Calculate Concentration H->I

Caption: LC-MS/MS analytical workflow for a single sample.

Presentation and Interpretation of Hypothetical Results

After the deadline for data submission, the study coordinator compiles and analyzes the results. Data is anonymized by laboratory code.

Summary of Reported Concentrations

The following table presents hypothetical results for two blind samples. The assigned value was determined from the robust mean of all submitted data after the exclusion of outliers.

LaboratoryMethodSample 1 (Assigned Value: 45.5 ng/mL)Sample 2 (Assigned Value: 488 ng/mL)
Reported (ng/mL) Accuracy (%)
Lab ALC-MS/MS46.1101.3%
Lab BLC-MS/MS44.998.7%
Lab CHPLC-UV48.5106.6%
Lab DGC-MS45.8100.7%
Lab ELC-MS/MS52.3114.9%
Lab FLC-MS/MS44.297.1%
Performance Evaluation using Z-Scores

To standardize the assessment, z-scores are calculated for each result. The z-score indicates how many standard deviations a result is from the assigned value.[23] A common interpretation is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

The target standard deviation for proficiency assessment (σp) is often derived from a model like the modified Horwitz equation or set based on the study's requirements.[24]

LaboratorySample 1 z-scoreSample 2 z-scorePerformance
Lab A0.30.4Satisfactory
Lab B-0.3-0.5Satisfactory
Lab C1.51.5Satisfactory
Lab D0.10.1Satisfactory
Lab E3.43.6Unsatisfactory
Lab F-0.7-0.9Satisfactory
Discussion of Results and Causality

The hypothetical data reveals several key insights:

  • General Consensus: Most laboratories (A, B, D, F), despite using different methods (LC-MS/MS and GC-MS), achieved satisfactory results, demonstrating good overall agreement.

  • Method-Specific Bias: Lab C (HPLC-UV) shows a slight positive bias in both samples. This could be due to a co-eluting interference in their less specific UV detection method, which would not be an issue for the mass spectrometry-based methods.

  • Systematic Error: Lab E exhibits a significant positive bias of approximately +15% for both samples, resulting in unsatisfactory z-scores. This consistent error points to a systematic issue rather than random variation. Potential root causes could include an incorrectly prepared primary calibration stock, integration issues, or an error in the dilution scheme. This finding allows Lab E to initiate a corrective action investigation.[23]

Participation in such ILCs is a critical component of a laboratory's quality assurance program, helping to identify and rectify such issues, ultimately leading to improved data quality and reliability.[1]

Conclusion

The inter-laboratory comparison for the quantification of 2-(3-Chloro-4-fluorophenyl)propanoic acid serves as a vital tool for ensuring analytical excellence. It moves beyond in-house validation to provide an external, objective assessment of a laboratory's true performance in a real-world context.[16][25] By revealing systematic biases and highlighting the strengths of different analytical approaches, these studies foster continuous improvement and build confidence in the data that underpins scientific discovery and regulatory submissions. The principles and methodologies outlined in this guide provide a robust framework for establishing analytical consensus and upholding the highest standards of scientific integrity.

References

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  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • IJRR, International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
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  • SpringerLink. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
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  • AIR Unimi. (Date not available). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.
  • Benchchem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(2,4-Difluorobenzoyl)propanoic acid.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • SpringerLink. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency.
  • MDPI. (2022). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins.
  • MATEC Web of Conferences. (Date not available). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories.
  • MDPI. (1989). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
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  • Academia.edu. (Date not available). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ARPI - UNIPI. (Date not available). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in.

Sources

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